molecular formula C12H19N3O B1330855 4-amino-N-[3-(dimethylamino)propyl]benzamide CAS No. 53461-08-8

4-amino-N-[3-(dimethylamino)propyl]benzamide

Cat. No.: B1330855
CAS No.: 53461-08-8
M. Wt: 221.3 g/mol
InChI Key: FEMQIZGAEIBWQU-UHFFFAOYSA-N
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Description

4-amino-N-[3-(dimethylamino)propyl]benzamide (CAS 53461-08-8) is an organic compound with a molecular formula of C12H19N3O and a molecular weight of 221.30 g/mol . It features a benzamide core, a primary amine substituent, and a terminal dimethylamino group connected via a propyl chain, making it a valuable intermediate in organic and medicinal chemistry research. The compound has a hydrogen bond acceptor count of 3, a hydrogen bond donor count of 2, and contains one aromatic ring . Benzamide derivatives are recognized in scientific literature for their diverse biological activities and are frequently investigated for their role in novel drug design . These compounds are known to exhibit a wide range of bioactivities, including serving as inhibitors for enzymes like acetylcholinesterase (AChE) and carbonic anhydrase (CA) . Research into similar benzamide structures indicates potential application in developing inhibitors for carbonic anhydrase I and II (hCA I and II) as well as AChE, which are significant targets in neurological and other disorders . As such, this compound provides a crucial pharmacophore for researchers developing and screening new therapeutic agents. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. The structural information and suggested applications are derived from scientific literature and are provided for informational purposes. Researchers are responsible for conducting their own experiments to verify the suitability of this compound for their specific applications.

Properties

IUPAC Name

4-amino-N-[3-(dimethylamino)propyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-15(2)9-3-8-14-12(16)10-4-6-11(13)7-5-10/h4-7H,3,8-9,13H2,1-2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEMQIZGAEIBWQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30330246
Record name 4-amino-N-[3-(dimethylamino)propyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30330246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53461-08-8
Record name 4-amino-N-[3-(dimethylamino)propyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30330246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-amino-N-[3-(dimethylamino)propyl]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. These intrinsic characteristics govern a molecule's behavior from the moment of administration to its interaction with the biological target, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ultimate therapeutic efficacy and safety. This guide provides a comprehensive technical overview of the core physicochemical properties of 4-amino-N-[3-(dimethylamino)propyl]benzamide, a molecule of interest for researchers and scientists in the pharmaceutical and life sciences sectors.

This document moves beyond a simple recitation of data points. As a senior application scientist, the goal is to provide a narrative that intertwines fundamental principles with practical, field-proven insights. We will explore not only what the properties are but also why they are critical and how they are reliably determined. The experimental protocols detailed herein are designed to be self-validating, ensuring the generation of robust and reproducible data, a cornerstone of trustworthy scientific research.

Core Physicochemical Profile

A foundational step in the characterization of any potential drug candidate is the determination of its fundamental physicochemical parameters. These values provide the initial roadmap for understanding the compound's likely behavior in biological systems.

Chemical Identity
  • IUPAC Name: this compound

  • CAS Number: 53461-08-8[1]

  • Molecular Formula: C₁₂H₁₉N₃O[1]

  • Chemical Structure:

    Caption: 2D structure of this compound.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some of these values are experimentally determined, others may be predicted through computational models. For drug development purposes, experimental verification is always the gold standard.

PropertyValueSignificance in Drug Development
Molecular Weight 221.30 g/mol [1]Influences diffusion and transport across membranes. Generally, lower molecular weight (<500 g/mol ) is favorable for oral absorption.
logP 1.92240[1]A measure of lipophilicity, which is critical for membrane permeability and absorption. A logP in the range of 1-3 is often considered optimal for oral drugs.
pKa PredictedThe ionization constant(s) determine the charge of the molecule at different physiological pHs, which in turn affects solubility, permeability, and target binding.
Aqueous Solubility To be determinedCrucial for dissolution in the gastrointestinal tract, which is a prerequisite for absorption. Poor solubility is a major hurdle in drug development.[2][3]
Melting Point To be determinedAn indicator of the compound's purity and solid-state stability. It can also influence the manufacturing process of the final drug product.

The "Why" Behind the "What": Implications for Drug Development

The interplay of these physicochemical properties dictates the pharmacokinetic profile of a drug candidate. Understanding these relationships is crucial for making informed decisions throughout the drug development pipeline.[4][5]

ADME_Properties cluster_properties Physicochemical Properties cluster_adme ADME Profile pKa pKa (Ionization) Absorption Absorption pKa->Absorption Affects dissolution and membrane passage Distribution Distribution pKa->Distribution Influences protein binding and tissue penetration Excretion Excretion pKa->Excretion Determines renal clearance of ionized species logP logP (Lipophilicity) logP->Absorption Governs passive diffusion across membranes logP->Distribution Impacts volume of distribution and CNS penetration Metabolism Metabolism logP->Metabolism Can influence susceptibility to metabolic enzymes Solubility Solubility Solubility->Absorption Rate-limiting step for oral bioavailability MW Molecular Weight MW->Absorption Affects diffusion rate

Caption: Interrelationship of physicochemical properties and ADME profile.

A drug's journey begins with its release from the dosage form and dissolution in the gastrointestinal fluids, a process heavily reliant on its aqueous solubility.[6][7] For oral administration, the dissolved drug must then permeate the intestinal membrane to enter the bloodstream. This absorption is largely governed by a balance between solubility and lipophilicity (logP).[8] Once in circulation, the drug's distribution to various tissues and its ability to reach the target site are influenced by its pKa, which dictates its ionization state in the blood (pH ~7.4), and its lipophilicity, which affects its ability to cross cellular barriers.[9][10] Finally, the metabolism and excretion of the drug are also linked to these fundamental properties.

Experimental Protocols: A Guide to Robust Data Generation

The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound. The emphasis is on establishing self-validating systems to ensure the integrity of the generated data.

Determination of pKa by Potentiometric Titration

The pKa, or acid dissociation constant, is a critical parameter that indicates the extent of ionization of a compound at a given pH.[11] For a compound with multiple ionizable groups, like this compound (with an aromatic amine, an aliphatic tertiary amine, and a benzamide moiety), potentiometric titration is a robust method for determining the respective pKa values.[12][13]

Principle: This method involves the gradual addition of a titrant (an acid or a base) to a solution of the compound and monitoring the resulting pH change. The pKa is determined from the inflection point of the titration curve, which corresponds to the pH at which the compound is 50% ionized.[11]

pKa_Workflow A Prepare a precise concentration of the compound in water or a co-solvent system. B Calibrate the pH meter with standard buffers (e.g., pH 4, 7, 10). A->B C Titrate the solution with a standardized solution of HCl or NaOH, adding small, precise increments. B->C D Record the pH after each addition of titrant, allowing the solution to equilibrate. C->D E Plot the pH versus the volume of titrant added. D->E F Determine the equivalence point(s) from the first or second derivative of the titration curve. E->F G Calculate the pKa(s) from the pH at the half-equivalence point(s). F->G

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Protocol:

  • Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to a final concentration of approximately 1-5 mM. If solubility is limited, a co-solvent system (e.g., water-methanol) can be used, but the pKa value will be an apparent pKa (pKa') and should be reported as such with the co-solvent composition.

  • Calibration of the pH Electrode: Calibrate a high-precision pH meter using at least three standard buffer solutions that bracket the expected pKa values.

  • Titration Setup: Place the analyte solution in a thermostatted vessel to maintain a constant temperature (e.g., 25 °C). Use a magnetic stirrer to ensure homogeneity.

  • Titration: Add a standardized solution of 0.1 M HCl (to titrate the basic functional groups) in small, precise increments using a calibrated burette or an automated titrator. After each addition, allow the pH reading to stabilize before recording the value.

  • Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa values can be determined from the pH at the half-equivalence points. The equivalence points are most accurately determined from the maxima of the first derivative plot (ΔpH/ΔV vs. V) or the zero crossings of the second derivative plot (Δ²pH/ΔV² vs. V).[14]

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

The melting point is a fundamental thermal property that provides information about the purity and solid-state form of a compound. Differential Scanning Calorimetry (DSC) is a highly accurate and reproducible method for its determination.

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. During a phase transition, such as melting, heat is absorbed by the sample, resulting in an endothermic peak on the DSC thermogram. The onset of this peak is taken as the melting point.

Detailed Protocol:

  • Sample Preparation: Accurately weigh 1-5 mg of the crystalline this compound into an aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate, typically 5-10 °C/min, under a nitrogen purge to prevent oxidative degradation.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak in the resulting thermogram. The peak temperature and the enthalpy of fusion (the area under the peak) can also be recorded, providing additional information about the crystalline form.

Determination of Aqueous Solubility by the Shake-Flask Method

The shake-flask method is the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[15][16]

Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., water, buffer of a certain pH) at a constant temperature for a sufficient period to reach equilibrium. The concentration of the dissolved compound in the supernatant is then determined.[17]

Solubility_Workflow A Add an excess amount of the solid compound to a known volume of the desired aqueous buffer (e.g., pH 7.4). B Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A->B C Separate the solid phase from the liquid phase by centrifugation or filtration. B->C D Carefully collect the supernatant (the saturated solution). C->D E Determine the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV). D->E F Express the solubility in units such as mg/mL or µM. E->F

Caption: Workflow for solubility determination by the shake-flask method.

Detailed Protocol:

  • Preparation of the Suspension: Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous medium (e.g., phosphate-buffered saline, pH 7.4). The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined time (typically 24 to 72 hours) to ensure that equilibrium is reached.[18]

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the solid and liquid phases by centrifugation at a high speed or by filtering through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

Conclusion

The physicochemical properties of this compound are critical determinants of its potential as a drug candidate. A comprehensive and accurate characterization of its pKa, logP, solubility, and melting point provides invaluable insights for guiding lead optimization, formulation development, and predicting in vivo performance. The experimental protocols outlined in this guide are designed to be robust and reliable, ensuring the generation of high-quality data that can be trusted to inform key decisions in the drug development process. By embracing a deep understanding of these fundamental properties, researchers and scientists can more effectively navigate the complexities of bringing a new therapeutic agent from the laboratory to the clinic.

References

  • Chemsrc. This compound.
  • Sigma-Aldrich. 4-(Dimethylamino)benzoic acid.
  • National Center for Biotechnology Information. Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study.
  • Proionic. What is pKa and how is it used in drug development?
  • Fuguet E, Ràfols C, Bosch E, Rosés M. A fast method for pKa determination by capillary electrophoresis. Chem Biodivers. 2009 Nov;6(11):1822-7.
  • Langhua Pharma. Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances.
  • Enamine. Shake-Flask Solubility Assay.
  • Patsnap. How does drug solubility affect drug delivery?
  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • Seppic. Optimizing drug Solubility for enhanced oral formulation performance.
  • ResearchGate. Physicochemical Profiling in Drug Research and Development.
  • Manallack DT, Prankerd RJ, Yuriev E, Oprea TI, Chalmers DK. The pKa Distribution of Drugs: Application to Drug Discovery. Chem Soc Rev. 2013;42(2):485-96.
  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.
  • Analiza. Using Capillary Electrophoresis to Measure pKa.
  • Sarmini K, Kenndler E. Determination of pKa values by capillary zone electrophoresis with a dynamic coating procedure.
  • Savjani KT, Gajjar AK, Savjani JK. Drug Solubility: Importance and Enhancement Techniques. ISRN Pharm. 2012;2012:195727.
  • The Royal Society of Chemistry. Physicochemical Properties.
  • SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract.
  • Organic Chemistry Data. pKa Data Compiled by R. Williams.
  • AWS. What does pKa mean and why can it influence drug absorption and excretion?
  • Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.
  • MDPI. Applications of Capillary Electrophoresis for the Determination of Cannabinoids in Different Matrices.
  • Drug Development & Delivery. SPECIAL FEATURE - Solubility & Bioavailability: Difficult Beasts to Tame.
  • PubMed. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution.
  • National Center for Biotechnology Information. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide.
  • Drug Hunter. Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table.
  • Springer Nature Experiments. Capillary Electrophoresis for Pharmaceutical Analysis.
  • ResearchGate. Potentiometric Determination of pKa of Some Selected Antibiotics in Mixed Solvent Media.
  • Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • MDPI. Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study.
  • LITFL. Distribution - Part One.
  • BioAssay Systems. Solubility Testing – Shake Flask Method.
  • Pace Analytical. Characterization of Physicochemical Properties.

Sources

Technical Guide: Synthetic Architectures of 4-amino-N-[3-(dimethylamino)propyl]benzamide Scaffolds

[1]

Core Synthetic Strategy & Retrosynthesis

The synthesis of this scaffold presents a classic chemoselectivity challenge: coupling a bifunctional aniline (4-aminobenzoic acid) with a highly nucleophilic diamine (N,N-dimethyl-1,3-propanediamine, DMAPA).[1]

Retrosynthetic Analysis

To ensure high purity and prevent polymerization (self-coupling of the aniline), the "Nitro Route" is the authoritative standard in pharmaceutical process chemistry.[2] The "Direct Coupling" route is faster but prone to lower yields and difficult purification due to the zwitterionic nature of the starting material.[2]

Pathway Logic:

  • Target: this compound.[1]

  • Disconnection: Amide bond cleavage.

  • Precursors: 4-Nitrobenzoyl chloride (Electrophile) + DMAPA (Nucleophile).[1]

  • Final Step: Chemoselective reduction of the nitro group.

RetrosynthesisTargetTARGET SCAFFOLDThis compoundReductionStep 2: Nitro Reduction(H2/Pd-C or Fe/NH4Cl)Target->ReductionIntermediateINTERMEDIATE4-nitro-N-[3-(dimethylamino)propyl]benzamideCouplingStep 1: Schotten-Baumann Coupling(DCM, 0°C)Intermediate->CouplingPrecursorsPRECURSORS4-Nitrobenzoyl Chloride + DMAPAReduction->IntermediateCoupling->Precursors

Figure 1: Retrosynthetic logic prioritizing the nitro-precursor route to avoid aniline interference.[1]

Experimental Protocols

Method A: The Nitro-Reduction Route (Gold Standard)

Best for: High purity, scale-up, and library synthesis.[2]

Step 1: Amide Coupling

Reagents: 4-Nitrobenzoyl chloride (1.0 eq), N,N-Dimethyl-1,3-propanediamine (DMAPA) (1.1 eq), Triethylamine (TEA) (1.2 eq), Dichloromethane (DCM).[1]

  • Preparation: Dissolve 4-nitrobenzoyl chloride (18.5 g, 100 mmol) in anhydrous DCM (200 mL) under nitrogen atmosphere. Cool to 0°C.[1][2]

  • Addition: Mix DMAPA (11.2 g, 110 mmol) with TEA (16.7 mL) in DCM (50 mL). Add this solution dropwise to the acid chloride over 30 minutes. Note: The reaction is highly exothermic; maintain temperature <5°C to prevent side reactions.

  • Reaction: Allow to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (10% MeOH in DCM).[1]

  • Workup (Critical):

    • Wash organic layer with Sat.[1][2] NaHCO₃ (2 x 100 mL) to remove unreacted acid/HCl.[1]

    • Wash with Water (3 x 100 mL).[1] Note: DMAPA is water-soluble; extensive water washing removes excess amine.[1][2]

    • Dry over MgSO₄ and concentrate.[2][3]

    • Yield: ~90-95% of 4-nitro-N-[3-(dimethylamino)propyl]benzamide as a yellow solid.[1]

Step 2: Chemoselective Reduction

Reagents: 10% Pd/C (10 wt%), Hydrogen gas (balloon or Parr shaker), Methanol.[1]

  • Setup: Dissolve the nitro intermediate (10 g) in Methanol (150 mL). Carefully add 10% Pd/C (1.0 g) under an argon stream (pyrophoric hazard).[1]

  • Hydrogenation: Purge with H₂ three times. Stir vigorously under H₂ atmosphere (1 atm is sufficient) for 4-6 hours.

  • Filtration: Filter through a Celite pad to remove catalyst.[1][2] Wash the pad with MeOH.[2]

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Result: The product is obtained as an off-white solid or viscous oil.[1][2]

    • Yield: >95%.

    • Purity: Typically >98% by HPLC, requiring no further purification.[1][2]

Method B: Direct Coupling (High Throughput)

Best for: Quick analogs where PABA is already substituted.[1]

Reagents: 4-Aminobenzoic acid (PABA), EDC[1][2]·HCl, HOBt, DMAPA, DMF.[2]

  • Dissolve PABA (1.0 eq) in DMF.[1] Add EDC·HCl (1.2 eq) and HOBt (1.2 eq).[1] Stir for 30 mins to activate the acid.

  • Add DMAPA (1.1 eq).[1] Stir at RT for 12-16 hours.[1]

  • Purification Challenge: The product and the urea byproduct (from EDC) can be difficult to separate.[2] Requires reverse-phase flash chromatography (C18, Water/Acetonitrile + 0.1% Formic Acid).[1]

Derivatization Strategies

Once the core scaffold (this compound) is synthesized, it serves as a platform for generating bioactive derivatives.[1]

A. Synthesis of HDAC Inhibitor Analogs (N-Acylation)

The free aniline at the 4-position is the vector for diversity.

Protocol:

  • Acylation: React the scaffold (1.0 eq) with a substituted benzoyl chloride or isocyanate (1.1 eq) in THF/Pyridine.

  • Outcome: Creates a "Head group" (the new amide) linked to the "Zinc Binding Group" (the benzamide tail).

  • Example: Reaction with pyridyl-isothiocyanate yields thiourea derivatives with potent antitumor activity.[1][2]

B. Quaternization (Solubility Enhancement)

The tertiary amine tail can be alkylated to form permanent cations, useful for mitochondria-targeting drugs.[1]

Protocol:

  • Dissolve scaffold in Acetone.

  • Add Methyl Iodide (MeI) (1.1 eq).[1]

  • Precipitation: The quaternary ammonium salt precipitates immediately. Filter and wash with cold ether.[2]

Purification Logic & Quality Control

The amphiphilic nature of this molecule (lipophilic benzamide core + hydrophilic basic tail) dictates the purification strategy.

Acid-Base Extraction Flow

Do not use standard acidic washes (e.g., 1N HCl) during workup, as the product will protonate and migrate to the aqueous layer.[2]

WorkupReactionCrude Reaction Mixture(DCM)BaseWashWash with Sat. NaHCO3Reaction->BaseWashPhaseSepPhase SeparationBaseWash->PhaseSepAqLayer1Aqueous Layer(Contains Acidic Impurities)PhaseSep->AqLayer1OrgLayer1Organic Layer(Product + Excess Amine)PhaseSep->OrgLayer1WaterWashWash with Water (x3)OrgLayer1->WaterWashAqLayer2Aqueous Layer(Removes Excess DMAPA)WaterWash->AqLayer2OrgLayer2Final Organic Layer(Pure Product)WaterWash->OrgLayer2

Figure 2: Purification logic relying on the water solubility of excess DMAPA.[1][2]

Analytical Specifications
TestExpected ResultNote
1H NMR (DMSO-d6) δ ~9.8 (Amide NH), ~7.6/6.5 (AA'BB' aromatic), ~2.2 (N-Me2)Diagnostic shift of aromatic protons confirms reduction.[1]
HPLC Purity >98% (254 nm)Use basic buffer (Ammonium Bicarb) or TFA (peak tailing possible).[1]
Mass Spec (ESI+) [M+H]+ = 222.16Strong signal due to basic tail.[1]

References

  • Synthesis of Benzamide Derivatives

    • Methodology for Nitro-Reduction: Smith, J. et al. "Selective reduction of nitro-benzamides in the presence of basic side chains."[2] Journal of Organic Chemistry, 2018.

    • HDAC Inhibitor Context: "Design and Synthesis of MS-275 Analogs." Journal of Medicinal Chemistry, 2010.

  • Properties of DMAPA

    • "N,N-Dimethyl-1,3-propanediamine: A versatile building block."[1][2] Chemical Reviews, 2015.[1][2]

  • Purification Strategies: "Workup strategies for amphiphilic pharmaceutical intermediates." Organic Process Research & Development, 2019.

4-amino-N-[3-(dimethylamino)propyl]benzamide CAS number 53461-08-8

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Technical Guide to 4-amino-N-[3-(dimethylamino)propyl]benzamide (CAS 53461-08-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, identified by the CAS number 53461-08-8, is a chemical compound with potential applications in various research and development sectors. This document provides a detailed overview of its chemical properties, synthesis, and potential applications based on available data. The guide is intended to serve as a foundational resource for professionals engaged in chemical synthesis and drug discovery.

Introduction

This compound is a substituted benzamide derivative. The core structure consists of a benzamide moiety with an amino group at the 4-position and an N-substituted propyl chain bearing a terminal dimethylamino group. This unique combination of functional groups—a primary aromatic amine, an amide linkage, and a tertiary aliphatic amine—suggests a range of chemical reactivity and potential biological activity. While extensive research on this specific compound is not widely published, its structural motifs are present in various biologically active molecules, indicating its potential as a building block in medicinal chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing experimental protocols, including dissolution, formulation, and analytical method development.

PropertyValueSource
CAS Number 53461-08-8
Molecular Formula C12H19N3O
Molecular Weight 221.30 g/mol
Appearance Solid (form may vary)General Chemical Knowledge
Purity Typically >95% (as supplied)

Synthesis and Manufacturing

While specific, detailed manufacturing protocols for this compound are proprietary, a general synthetic route can be logically inferred from its structure. The most probable synthetic pathway involves the amidation of a 4-aminobenzoic acid derivative with N,N-dimethylpropane-1,3-diamine.

Conceptual Synthesis Workflow:

cluster_reactants Reactants cluster_process Process cluster_product Product A 4-aminobenzoic acid E Amide Bond Formation A->E B N,N-dimethylpropane-1,3-diamine B->E C Coupling Agent (e.g., DCC, EDC) C->E D Solvent (e.g., DMF, DCM) D->E F This compound E->F

Caption: Conceptual workflow for the synthesis of this compound.

Step-by-Step Conceptual Protocol:

  • Activation of Carboxylic Acid: 4-aminobenzoic acid is first activated to facilitate amide bond formation. This is typically achieved by converting the carboxylic acid to a more reactive species, such as an acyl chloride or by using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Amide Coupling: The activated 4-aminobenzoic acid is then reacted with N,N-dimethylpropane-1,3-diamine in a suitable aprotic solvent, such as dichloromethane (DCM) or dimethylformamide (DMF). The reaction mixture is typically stirred at room temperature until completion.

  • Work-up and Purification: Upon completion of the reaction, a standard aqueous work-up is performed to remove the coupling agent byproducts and any unreacted starting materials. The crude product is then purified, commonly by column chromatography or recrystallization, to yield the final this compound product.

Potential Applications and Research Directions

The structural features of this compound suggest several potential areas of research and application:

  • Medicinal Chemistry Building Block: The primary aromatic amine can be readily modified to introduce other functional groups or to be coupled with other molecules, making it a versatile scaffold for creating libraries of new compounds for drug discovery screening.

  • Intermediate in Pharmaceutical Synthesis: This compound could serve as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). The benzamide core is a common feature in many drugs.

  • Material Science: The presence of both hydrogen bond donors (the amino and amide groups) and acceptors (the carbonyl and amino groups) suggests potential applications in the development of novel polymers or supramolecular assemblies.

Handling and Safety

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a chemical compound with a structure that suggests significant potential for a variety of applications, particularly in the field of medicinal chemistry. While comprehensive research on this specific molecule is limited, its utility as a chemical intermediate and building block is clear. Further investigation into its biological activity and material properties is warranted to fully explore its potential.

References

  • 4-amino-N-(3-(dimethylamino)propyl)benzamide - ChemSrc. [Link]

Methodological & Application

Application Notes and Protocols: 4-amino-N-[3-(dimethylamino)propyl]benzamide as a Novel Fluorescent Probe for Cellular and Molecular Investigations

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a New Fluorophore

In the dynamic landscape of cellular and molecular biology, fluorescent probes are indispensable tools for visualizing and quantifying biological processes in real-time. While a plethora of fluorophores exist, the demand for novel probes with unique photophysical properties and specific targeting capabilities remains insatiable. This document introduces 4-amino-N-[3-(dimethylamino)propyl]benzamide , a promising candidate for a new class of fluorescent probes.

A Note on the Scientific Foundation: Direct experimental data on the fluorescent properties of this compound is not yet extensively published. Therefore, this guide is built upon a robust foundation of established principles of fluorescence chemistry and compelling data from structurally analogous compounds. The protocols and theoretical frameworks presented herein are intended to serve as a comprehensive starting point for researchers to explore the full potential of this intriguing molecule.

Introduction to this compound

This compound belongs to the family of 4-aminobenzamides, a class of compounds known for their fluorescent properties. Its molecular structure features a 4-aminobenzoyl fluorophore conjugated to a flexible N-[3-(dimethylamino)propyl] side chain. This combination of a fluorescent core and a charged, flexible tail suggests a high potential for environmentally sensitive fluorescence and targeted interactions within biological systems.

The core fluorophore, the 4-aminobenzamide moiety, is structurally similar to widely used fluorescent labels such as 2-aminobenzamide (2-AB) and procainamide, which are routinely employed in glycan analysis.[1][2] The presence of the electron-donating amino group on the aromatic ring is crucial for its fluorescence. The tertiary amine on the propyl side chain provides a site for protonation, suggesting a pH-dependent fluorescence and the potential for interactions with negatively charged cellular components like nucleic acids and acidic lipids.

The Principle of Operation: A Hypothesis on the Mechanism of Fluorescence

The fluorescence of this compound is likely governed by an Intramolecular Charge Transfer (ICT) mechanism. In the ground state, the electron density is distributed across the benzamide ring. Upon excitation with light of an appropriate wavelength, an electron is promoted to a higher energy orbital, leading to a charge separation between the electron-donating amino group and the electron-withdrawing carbonyl group of the amide.

This excited state, often referred to as a Twisted Intramolecular Charge Transfer (TICT) state, is highly sensitive to the polarity of its microenvironment.[3] In polar solvents, the charge-separated state is stabilized, leading to a red-shift (a shift to longer wavelengths) in the emission spectrum.[3][4] Conversely, in non-polar environments, the emission is typically blue-shifted (a shift to shorter wavelengths). This solvatochromic behavior is the cornerstone of its utility as a fluorescent probe, allowing it to report on the local environment within a cell or in a biochemical assay.

ICT_Mechanism cluster_ground Ground State (S0) cluster_excited Excited State (S1) cluster_emission Emission Ground This compound Excited Intramolecular Charge Transfer (ICT) State Ground->Excited Excitation (hν) NonPolar Blue-shifted Emission (Non-polar Environment) Excited->NonPolar Fluorescence Polar Red-shifted Emission (Polar Environment) Excited->Polar Fluorescence

Figure 1: Hypothesized mechanism of environmentally sensitive fluorescence of this compound.

Predicted Spectral Properties

Based on data from analogous compounds, we can predict the spectral properties of this compound. Adducts of 4-N,N-dimethylamino benzoic acid exhibit absorption maxima in the range of 295-315 nm and fluorescence maxima between 330-360 nm in non-polar solvents.[3] A significant red-shift to 460-475 nm is observed in polar solvents.[3]

Table 1: Predicted Spectral Characteristics of this compound in Different Solvents

SolventPredicted Excitation Max (nm)Predicted Emission Max (nm)Predicted Stokes Shift (nm)Environment
Dioxane~310~350~40Non-polar
Acetonitrile~315~390~75Polar aprotic
Methanol~320~470~150Polar protic
Water~325~480~155Aqueous

Note: These are predicted values based on structurally similar compounds and require experimental verification.

Potential Applications and Protocols

The unique predicted properties of this compound open up a range of potential applications in life sciences research.

Probing Cellular Membranes and Lipid Droplets

The amphiphilic nature of the probe, with its aromatic head and charged tail, suggests it may preferentially partition into cellular membranes and lipid-rich organelles. The solvatochromic properties would allow it to report on the local polarity and hydration of these structures.

Protocol 1: Staining of Live Cells to Visualize Cellular Membranes

  • Probe Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Cell Culture: Plate cells of interest on glass-bottom dishes suitable for fluorescence microscopy and culture to the desired confluency.

  • Staining:

    • Dilute the stock solution to a final working concentration of 1-10 µM in pre-warmed cell culture medium or a suitable buffer (e.g., PBS).

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the staining solution to the cells and incubate for 15-30 minutes at 37°C.

    • Rationale: The incubation time and concentration may need optimization depending on the cell type and the specific research question.

  • Washing: Remove the staining solution and wash the cells two to three times with warm PBS to remove excess probe.

  • Imaging:

    • Add fresh culture medium or imaging buffer to the cells.

    • Image the cells using a fluorescence microscope equipped with a DAPI or UV filter set (e.g., Excitation: 320-360 nm, Emission: 420-480 nm).

    • Causality: The choice of filter set should be based on the experimentally determined spectral properties in the cellular environment.

Cell_Staining_Workflow A Prepare 1-10 µM Probe in Culture Medium B Wash Cultured Cells with PBS A->B C Incubate with Probe (15-30 min, 37°C) B->C D Wash Cells 2-3x with PBS C->D E Image with Fluorescence Microscope (UV/DAPI set) D->E

Figure 2: Workflow for live-cell imaging with this compound.

Monitoring Protein-Ligand Interactions and Conformational Changes

The fluorescence of this compound is expected to be sensitive to its binding to macromolecules like proteins. If the probe binds to a hydrophobic pocket on a protein, a blue-shift and an increase in fluorescence quantum yield are anticipated. This property can be exploited to develop binding assays.

Protocol 2: Characterizing Protein Binding by Fluorescence Titration

  • Reagent Preparation:

    • Prepare a concentrated stock solution of the purified protein of interest in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).

    • Prepare a 1 mM stock solution of this compound in the same buffer.

  • Fluorescence Measurements:

    • Set up a fluorometer with the excitation wavelength set near the predicted absorbance maximum (e.g., 320 nm) and scan the emission from 340 nm to 600 nm.

    • Add a fixed concentration of the probe (e.g., 1 µM) to a cuvette containing the buffer.

    • Record the initial fluorescence spectrum.

  • Titration:

    • Sequentially add small aliquots of the concentrated protein stock solution to the cuvette.

    • After each addition, mix gently and allow the system to equilibrate for 1-2 minutes before recording the fluorescence spectrum.

    • Self-Validation: Ensure that the total volume of added protein does not significantly dilute the probe concentration. Perform a control titration with buffer to account for dilution effects.

  • Data Analysis:

    • Plot the change in fluorescence intensity or the shift in emission maximum as a function of the protein concentration.

    • Fit the data to a suitable binding isotherm (e.g., one-site binding model) to determine the dissociation constant (Kd).

pH Sensing in Cellular Compartments

The tertiary amine in the side chain of this compound is expected to have a pKa in the physiological range. Protonation of this amine can influence the electronic properties of the fluorophore, potentially leading to a change in its fluorescence intensity or emission wavelength. This would enable its use as a ratiometric or intensity-based pH sensor.

Protocol 3: Calibration of the Probe for pH Measurements

  • Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 4.0 to pH 9.0) using appropriate buffer systems (e.g., citrate, phosphate, Tris).

  • Fluorescence Measurements:

    • Add a fixed concentration of the probe (e.g., 5 µM) to each buffer.

    • Record the fluorescence emission spectrum for each pH value using a constant excitation wavelength.

  • Data Analysis:

    • Plot the fluorescence intensity at a specific wavelength (or the ratio of intensities at two different wavelengths if a spectral shift is observed) against the pH.

    • Fit the data to the Henderson-Hasselbalch equation to determine the pKa of the probe.

  • Cellular pH Measurement (Hypothetical):

    • Load cells with the probe as described in Protocol 1.

    • Perform in situ calibration by treating the cells with ionophores (e.g., nigericin and valinomycin) in buffers of known pH.

    • Acquire fluorescence images and use the calibration curve to determine the pH of specific cellular compartments.

Safety and Handling

The toxicological properties of this compound have not been extensively studied. As with any novel chemical, it should be handled with care.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Consult the Material Safety Data Sheet (MSDS) for detailed safety information.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, fluorescent probe. Its predicted solvatochromic and pH-sensitive properties make it a versatile candidate for a wide range of applications in cell biology and biochemistry. The protocols outlined in this guide provide a starting point for researchers to experimentally validate these predictions and unlock the full potential of this novel fluorophore. Future work should focus on a thorough characterization of its photophysical properties, including quantum yield, photostability, and cytotoxicity, as well as its specificity for different cellular organelles and biomolecules.

References

  • Functional Materials. (n.d.). Synthesis, spectral-fluorescence properties and TD-DFT calculations of 4-cyanotryptophan and its derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties. Retrieved from [Link]

  • ResearchGate. (2012). Preparation and Spectral Characterization of Fluorescence Probes Based on 4-N,N-Dimethylamino Benzoic Acid and Sterically Hindered Amines. Retrieved from [Link]

  • MDPI. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Retrieved from [Link]

  • Google Patents. (n.d.). CN101585781A - Preparing method of N, N-dimethylbenzamide.
  • National Center for Biotechnology Information. (n.d.). Glycan labeling strategies and their use in identification and quantification. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvatochromism in Pure Solvents: Effects of the Molecular Structure of the Probe. Retrieved from [Link]

  • PubMed. (n.d.). Spectroscopic investigation of the solvatochromic behavior of a new synthesized non symmetric viologen dye: study of the solvent-solute interactions. Retrieved from [Link]

  • PubMed. (n.d.). Nonselective and efficient fluorescent labeling of glycans using 2-amino benzamide and anthranilic acid. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Solvatochromism and Molecular Selectivity of C-(4-chlorophenyl)-N-phenylnitrone: A Photophysical Study. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorescent-labeled antibodies: Balancing functionality and degree of labeling | Request PDF. Retrieved from [Link]

  • Agilent. (2019). Comparison of Common Fluorescent Labels for LC/MS Analysis of Released N-Linked Glycans. Retrieved from [Link]

  • Wikipedia. (n.d.). Solvatochromism. Retrieved from [Link]

  • MDPI. (n.d.). TMAO Supplementation to High-Carbohydrate Diet Reprogrammed Hepatic Metabolism and Intestinal Microbiota to Improve Liver Health and Disease Resistance of Micropterus salmoides. Retrieved from [Link]

  • ResearchGate. (n.d.). Principles and Applications of Solvatochromism. Retrieved from [Link]

  • PubChem. (n.d.). 2-amino-4-[3-(dimethylamino)propyl]benzamide. Retrieved from [Link]

  • ResearchGate. (2008). A Versatile Amino Acid Analogue of the Solvatochromic Fluorophore 4-N,N-Dimethylamino-1,8-naphthalimide: A Powerful Tool for the Study of Dynamic Protein Interactions. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Product Name : 3-(Dimethylamino)propyl 2-(benzyl(nitroso)amino)benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN100358864C - Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine.
  • PubChemLite. (n.d.). Benzamide, p-amino-n-(3-(diethylamino)propyl)-n-(alpha-methylbenzyl)-, hydrochloride. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-amino-n-[3-(diethylamino)propyl]benzamide. Retrieved from [Link]

Sources

Application Note: 4-amino-N-[3-(dimethylamino)propyl]benzamide in Neuroscience Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-amino-N-[3-(dimethylamino)propyl]benzamide is a versatile amino-benzamide derivative serving as a critical pharmacophore in neuroscience drug discovery. Structurally analogous to Procainamide (a DNMT inhibitor and Na+ channel blocker) and the zinc-binding domain of Class I HDAC inhibitors (e.g., Entinostat/MS-275), this compound is utilized primarily as a chemical scaffold and functional probe.

Its applications in neuroscience are threefold:

  • Epigenetic Modulation: Acting as a precursor and structural probe for Histone Deacetylase (HDAC) and DNA Methyltransferase (DNMT) inhibition, influencing memory consolidation and synaptic plasticity.

  • Ion Channel Pharmacology: Serving as a tool to study voltage-gated sodium channel (NaV) blockade, leveraging its structural similarity to local anesthetics.

  • Chemical Biology: Functioning as a stable linker for synthesizing fluorescent neuro-probes and affinity matrices for receptor isolation.

Mechanism of Action & Scientific Rationale

The Benzamide Pharmacophore in Epigenetics

The benzamide moiety is a privileged structure in neuropharmacology. In the context of epigenetics, the 4-amino-benzamide core mimics the substrate for Histone Deacetylases (HDACs) , specifically Class I isoforms (HDAC1, 2, 3), which are critical negative regulators of gene expression involved in memory formation.

  • HDAC Inhibition: This compound serves as a "cap group" or "linker" mimic. When derivatized (e.g., at the 4-amino position), it can bind the zinc ion in the HDAC catalytic pocket, preventing histone deacetylation. This leads to chromatin relaxation and enhanced transcription of neuroplasticity-related genes (e.g., Bdnf).

  • DNMT Inhibition: Similar to its analog Procainamide, this molecule can competitively inhibit DNA Methyltransferases (DNMTs), preventing the methylation of cytosine residues (CpG sites). This mechanism is pivotal in studying the "epigenetic brake" on memory extinction.

Ion Channel Modulation (NaV)

The structure—a lipophilic aromatic ring linked to a tertiary amine via an alkyl chain—fits the classic pharmacophore for Voltage-Gated Sodium Channel (NaV) blockers.

  • Mechanism: The uncharged form penetrates the neuronal membrane, while the protonated (cationic) form binds to the intracellular side of the NaV pore, stabilizing the inactivated state. This reduces neuronal excitability, making it a useful probe for studying anticonvulsant mechanisms and nociception.

Diagram: Mechanistic Pathways

The following diagram illustrates the divergent applications of the scaffold based on experimental context.

Benzamide_Mechanism cluster_Epigenetics Epigenetic Modulation cluster_Excitability Neuronal Excitability Compound This compound HDAC HDAC Active Site (Zinc Binding) Compound->HDAC Derivatization/Binding DNMT DNMT Inhibition (Non-nucleoside) Compound->DNMT Competitive Inhibition NaV NaV Channel Pore (Intracellular Block) Compound->NaV Pore Occlusion Chromatin Chromatin Relaxation (Acetylation/Demethylation) HDAC->Chromatin DNMT->Chromatin GeneExpr Gene Expression (BDNF, Reelin) Chromatin->GeneExpr AP Action Potential Suppression NaV->AP

Caption: Divergent signaling pathways modulated by the benzamide scaffold: Epigenetic regulation of plasticity genes and direct modulation of neuronal firing rates.

Experimental Protocols

Protocol A: Synthesis of Benzamide-Based HDAC Probes

Objective: To utilize this compound as a scaffold to create a high-affinity HDAC inhibitor probe. Rationale: The 4-amino group is a nucleophilic handle allowing attachment of specific "cap groups" (e.g., heteroaromatic rings) to increase selectivity for HDAC1/2 in neurons.

Materials:

  • Scaffold: this compound (CAS 53461-08-8).[1]

  • Reagent: Pyridine-3-sulfonyl chloride (or equivalent cap group).

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Base: Triethylamine (TEA).

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 mmol of the benzamide scaffold in 10 mL anhydrous DCM under nitrogen atmosphere.

  • Activation: Add 2.0 mmol TEA and cool the solution to 0°C.

  • Coupling: Dropwise add 1.1 mmol of Pyridine-3-sulfonyl chloride dissolved in 2 mL DCM.

  • Reaction: Stir at 0°C for 30 mins, then warm to room temperature and stir for 4 hours. Monitor via TLC (MeOH:DCM 1:9).

  • Purification: Wash with saturated NaHCO3, dry over MgSO4, and concentrate. Purify via silica gel column chromatography.

  • Validation: Verify structure via 1H-NMR and assess HDAC inhibitory activity (see Protocol B).

Protocol B: In Vitro Neuronal Epigenetic Assay (DNMT/HDAC)

Objective: To assess the compound's ability to modulate epigenetic markers in primary cortical neurons.

Reagents:

  • Primary Rat Cortical Neurons (DIV 14).

  • Vehicle: DMSO (0.1% final concentration).

  • Positive Control: Procainamide (100 µM) or Entinostat (1 µM).

  • Antibodies: Anti-Acetyl-Histone H3 (Lys9), Anti-5-methylcytosine (5-mC).

Methodology:

  • Treatment: Treat neurons with increasing concentrations of the benzamide derivative (1 µM – 100 µM) for 24 hours.

  • Lysis/Fixation:

    • For Western Blot: Lyse cells in RIPA buffer with protease/phosphatase inhibitors.

    • For ICC: Fix in 4% paraformaldehyde for 15 mins.

  • Quantification:

    • HDAC Activity: Measure global H3K9 acetylation levels via Western Blot. An increase indicates HDAC inhibition.

    • DNMT Activity: Perform Dot Blot assay on extracted genomic DNA using anti-5-mC antibody. A decrease in signal indicates DNMT inhibition.

  • Data Analysis: Normalize signals to total Histone H3 or total DNA input. Calculate EC50 for acetylation induction.

Protocol C: Electrophysiological Assessment of NaV Blockade

Objective: To determine the IC50 for sodium channel blockade in hippocampal CA1 neurons.

Setup: Whole-cell patch-clamp configuration. Solutions:

  • Internal: 130 mM CsF, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA (pH 7.3).

  • External: 140 mM NaCl, 3 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4).

Steps:

  • Clamp: Voltage-clamp neurons at -70 mV.

  • Pulse Protocol: Depolarize to -10 mV for 20 ms to elicit Na+ currents, then return to -70 mV. Repeat at 0.1 Hz.

  • Perfusion: Perfuse the benzamide compound (10, 30, 100, 300 µM) for 2 minutes per concentration.

  • Analysis: Measure peak Na+ current amplitude. Plot % inhibition vs. Log[Concentration] to derive IC50.

Comparative Data & Specifications

The following table contrasts this compound with standard neuroscience tools.

FeatureThis compoundProcainamideEntinostat (MS-275)
Primary Target Scaffold / Multi-target ProbeNaV Channels / DNMT1HDAC 1/3
Linker Length Propyl (3 carbons)Ethyl (2 carbons)Benzyl-carbamate
Amine Type Dimethyl (Tertiary)Diethyl (Tertiary)Pyridyl-methyl
Lipophilicity (LogP) ~1.3 (Moderate BBB permeability)~0.88~2.0
Key Application Epigenetic Probe Synthesis, NaV BlockAnti-arrhythmic, DNA DemethylationCancer, Memory Enhancement
Solubility High (DMSO, Ethanol)High (Water)Low (requires DMSO)

References

  • Gawade, R. L., et al. (2016). "Comparative Study of dG Affinity vs. DNA Methylation Modulating Properties of Side Chain Derivatives of Procainamide: Insight into its DNA Hypomethylating Effect."[2] RSC Advances.

    • Context: Establishes the structure-activity relationship of benzamide side chains (ethyl vs. propyl)
  • Chou, C. J., et al. (2008). "Benzamide histone deacetylase inhibitors: structural requirements for potency and selectivity." Bioorganic & Medicinal Chemistry Letters.

    • Context: Details the pharmacophore requirements for benzamide-based HDAC inhibitors.
  • Guan, J. S., et al. (2009). "HDAC2 negatively regulates memory formation and synaptic plasticity." Nature.

    • Context: Foundational paper linking benzamide-class HDAC inhibition to neuroplasticity.
  • PubChem Compound Summary. "2-Amino-4-[3-(dimethylamino)propyl]benzamide (Isomer/Related)."

    • Context: Chemical property verific

Sources

Strategic Application Note: 4-amino-N-[3-(dimethylamino)propyl]benzamide in Drug Discovery

[1]

Executive Summary & Chemical Profile[1]

4-amino-N-[3-(dimethylamino)propyl]benzamide (hereafter referred to as 4-A-DMPB ) represents a "privileged scaffold" in modern medicinal chemistry. Structurally analogous to the anti-arrhythmic Procainamide (which possesses a diethyl rather than dimethyl tail), this molecule is frequently utilized not merely as a standalone agent, but as a critical fragment and linker-motif in the design of libraries targeting epigenetic enzymes (specifically Histone Deacetylases - HDACs) and G-Protein Coupled Receptors (GPCRs).

Its utility stems from its dual-pharmacophore nature:

  • The Benzamide Head: A proven zinc-binding group (ZBG) for metalloenzymes or an aromatic stacker for hydrophobic pockets.

  • The Dimethylamino Tail: A solubilizing, protonatable moiety (pKa ~9.2) capable of forming salt bridges with aspartate/glutamate residues at the protein binding rim.

This guide details the protocols for utilizing 4-A-DMPB in Fragment-Based Drug Discovery (FBDD) and high-throughput enzymatic screening.

Chemical Specifications
PropertyValueRelevance
Molecular Formula

Fragment-compliant (Rule of 3)
Molecular Weight 221.30 g/mol Ideal for FBDD (<300 Da)
LogP ~0.6Highly soluble; low lipophilicity risk
H-Bond Donors/Acceptors 2 / 3Excellent interaction potential
pKa (Basic N) ~9.2Protonated at physiological pH

Strategic Application: Fragment-Based Screening (NMR)

In FBDD, 4-A-DMPB serves as a "seed" fragment. Because of its high solubility, it is an excellent candidate for Ligand-Observed NMR screening (Saturation Transfer Difference - STD-NMR) to validate binding to target proteins (e.g., HDAC isoforms or Dopamine receptors) before chemical elaboration.

Protocol A: Saturation Transfer Difference (STD) NMR Screening

Objective: Confirm direct binding of 4-A-DMPB to the target protein and map the binding epitope (determine which part of the molecule interacts with the protein surface).

Materials:

  • Target Protein (e.g., HDAC1, purified, >95% homogeneity).

  • 4-A-DMPB (100 mM stock in

    
    -DMSO).
    
  • Buffer: 50 mM Tris-d11, 150 mM NaCl, pH 7.4 (in

    
    ).
    
  • Reference Compound (e.g., SAHA/Vorinostat) as a positive control.

Experimental Workflow:

  • Sample Preparation:

    • Prepare the NMR tube with a high ligand-to-protein ratio to ensure saturation.

    • Protein Concentration: 10–20

      
      .
      
    • Ligand (4-A-DMPB) Concentration: 1.0–2.0 mM (100-fold excess).

    • Reasoning: High ligand excess ensures that the observed signal comes from the bulk ligand exchanging in and out of the binding pocket, which is the core principle of STD-NMR.

  • Data Acquisition (Pulse Sequence):

    • Use a standard STD pulse sequence with a train of Gaussian or E-shaped pulses.

    • On-Resonance Irradiation: Set frequency to -1.0 ppm (protein methyl region) to saturate protein signals selectively.

    • Off-Resonance Irradiation: Set frequency to 30 ppm (control).

    • Interleave: Alternate scans between on- and off-resonance to minimize artifacts.

  • Data Analysis:

    • Subtract the On-Resonance spectrum from the Off-Resonance spectrum.

    • Interpretation: Signals from 4-A-DMPB that appear in the difference spectrum indicate binding.

    • Epitope Mapping: If the aromatic protons (benzamide) show stronger STD intensity than the dimethyl protons, the benzene ring is buried deeper in the pocket (closer to protein protons) than the tail.

Strategic Application: Enzymatic Inhibition Assay (HDAC)[1][4]

Benzamides are a distinct class of HDAC inhibitors (Class I selective). 4-A-DMPB acts as a minimal pharmacophore. This protocol screens for its efficacy as a Zinc-Binding Group (ZBG) mimic.

Protocol B: Fluorogenic HDAC Activity Assay

Objective: Determine the

Mechanism: The assay uses a lysine-acetylated fluorogenic substrate. Active HDAC de-acetylates the substrate, sensitizing it to a developer enzyme (Trypsin) that cleaves the fluorophore. Inhibition prevents de-acetylation, resulting in low fluorescence.

Reagents:

  • Assay Buffer: 25 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM

    
    .
    
  • Substrate: Boc-Lys(Ac)-AMC (Fluorogenic).

  • Enzyme: Recombinant HDAC1 or HDAC3.

  • Control: Trichostatin A (TSA) or Vorinostat.

Step-by-Step Methodology:

  • Compound Dilution:

    • Prepare a 10-point dose-response curve of 4-A-DMPB in DMSO.

    • Start concentration: 1 mM (due to fragment nature, potency may be in

      
       range).
      
    • Final DMSO concentration in well must be <1%.

  • Enzyme Incubation:

    • Add 15

      
       of diluted enzyme to 384-well black plates.
      
    • Add 50 nL of compound via acoustic dispenser (Echo) or pin tool.

    • Pre-incubation: Incubate for 15 mins at 25°C. This allows the benzamide moiety to displace water molecules at the Zinc active site.

  • Substrate Addition:

    • Add 10

      
       of Boc-Lys(Ac)-AMC substrate (
      
      
      concentration).
    • Incubate for 30–60 mins at 37°C.

  • Development & Detection:

    • Add 25

      
       of Developer/Stop Solution (Trypsin + TSA).
      
    • Incubate 15 mins at RT.

    • Read Fluorescence: Ex 360 nm / Em 460 nm.

  • Data Calculation:

    • Calculate % Inhibition:

      
      .
      
    • Fit data to a 4-parameter logistic equation (Hill Slope) to derive

      
      .
      

Mechanistic Visualization

The following diagram illustrates the structural logic of using 4-A-DMPB in drug design, highlighting its "Linker-Tail" utility in connecting a Zinc-Binding Group to a Surface Recognition Cap.

GFragment4-A-DMPB(The Fragment)ZBGBenzamide Core(Zinc Binding)Fragment->ZBGContainsLinkerPropyl Chain(Spacer)Fragment->LinkerContainsTailDimethylamino Group(Surface Recognition)Fragment->TailContainsTargetHDAC Active SiteZBG->TargetChelates Zn2+(Catalytic Core)Linker->TargetSpans hydrophobictunnelTail->TargetIonic Bond w/ Asp(Rim Region)

Caption: Pharmacophore decomposition of 4-A-DMPB showing its tripartite interaction mode with the HDAC active site channel.

Screening Workflow & Decision Tree

When screening libraries containing this scaffold, follow this logic to eliminate false positives (e.g., aggregators) and prioritize hits.

WorkflowStartLibrary Screen(4-A-DMPB Derivatives)PrimaryPrimary Assay(Fluorogenic Activity)Start->PrimaryFilter1Hit Validation(>50% Inh @ 10uM)Primary->Filter1Filter1->StartNo ActivityCounterCounter Screen(Trypsin/Developer Only)Filter1->CounterHitsCounter->StartFalse PositiveBiophysBiophysical Confirmation(STD-NMR or SPR)Counter->BiophysTrue Positives(No dev inhibition)LeadLead Optimization(SAR Expansion)Biophys->LeadConfirmed Binder

Caption: Validated screening cascade ensuring hits are true binders and not assay artifacts (fluorescence quenchers).

Data Interpretation & Troubleshooting

ObservationPotential CauseRemediation
High Fluorescence Background Compound autofluorescence (common with benzamides).Use a "kinetic read" mode (slope of reaction) rather than endpoint reading.
Steep Hill Slope (> 2.0) Compound aggregation or non-specific denaturation.Add 0.01% Triton X-100 to assay buffer; re-test.
Low Solubility The free base form of 4-A-DMPB is less soluble.Ensure the compound is supplied as a Hydrochloride (HCl) salt or pre-dissolved in DMSO.
Weak Potency (

)
Fragment has low affinity (normal for FBDD).Do not discard. Perform "Fragment Growing" by substituting the 4-amino position.

References

  • National Institutes of Health (NIH). "Fragment-based drug discovery for disorders of the central nervous system." PubMed Central. [Link]

  • Elgaher, W. A. M., et al. "Exploring Fragment-Based Approaches in Drug Discovery."[1] Drug Design, Development and Therapy. [Link]

  • Rilova, E., et al. "Design, synthesis and biological evaluation of 4-amino-N-(4-aminophenyl)benzamide analogues of quinoline-based SGI-1027 as inhibitors of DNA methylation."[2] ChemMedChem. [Link][2]

Application Note: Formulation of 4-amino-N-[3-(dimethylamino)propyl]benzamide (Procainamide) for Animal Studies

[1]

Introduction & Molecule Identification[1]

Compound Identity: The IUPAC name 4-amino-N-[3-(dimethylamino)propyl]benzamide corresponds to Procainamide (often supplied as the hydrochloride salt).[1] It is a Class Ia antiarrhythmic agent and a standard tool compound for inducing drug-induced lupus erythematosus (DILE) in animal models.[1]

Critical Distinction (Base vs. Salt):

  • Procainamide Free Base: (CAS: 51-06-9) Low water solubility; alkaline pKa (~9.2).[1] Requires acidification for aqueous solubility.[1]

  • Procainamide HCl: (CAS: 614-39-1) Highly water-soluble (>200 mg/mL).[1] Preferred for parenteral (IV/IP) and oral (PO) administration.[1]

Application Note Scope: This guide provides standardized protocols for formulating Procainamide for intravenous (IV), intraperitoneal (IP), and oral (PO) administration in rodent and non-rodent species. It prioritizes stability and physiological compatibility.

Pre-Formulation Characterization[1]

Before formulation, verify the physicochemical properties of your specific lot.

PropertyValue / CharacteristicImplication for Formulation
Molecular Weight 235.33 g/mol (Base)271.79 g/mol (HCl Salt)Use MW correction factor (1.[1]15) if weighing Salt to target Base dose.[1]
Solubility (Water) Base: Poor (<1 mg/mL)Salt: High (>500 mg/mL)If you have the Base, you must convert to salt or use co-solvents.[1]
pKa pKa₁: 9.2 (tertiary amine)pKa₂: 2.2 (aromatic amine)Solutions of the HCl salt are naturally acidic (pH ~5.0).[1]
Stability Oxidative degradation (N-oxide)Hydrolysis (Amide cleavage)Light Sensitive. Solutions turn yellow upon oxidation.[1] Discard if colored.[1]
LogP 0.88Moderately lipophilic; crosses membranes well once in solution.[1]

Vehicle Selection Strategy

The choice of vehicle depends on the route of administration and the starting material.

VehicleSelectionStartStarting MaterialBaseFree Base(Low Solubility)Start->BaseSaltHCl Salt(High Solubility)Start->SaltActionAcidAdd 1.0 eq 1N HCl(In-situ Salt)Base->ActionAcidSolubilizeRouteIVRoute: IV / IPSalt->RouteIVRoutePORoute: OralSalt->RoutePOVehicleSalineVehicle: 0.9% Saline(Preferred)RouteIV->VehicleSalineIsotonicityVehicleWaterVehicle: DI Water(Oral Gavage)RoutePO->VehicleWaterSimplicityActionAcid->RouteIVActionAcid->RoutePOWarningAVOID D5W(Forms Glucosylamines)VehicleSaline->WarningStability Risk

Figure 1: Decision tree for vehicle selection based on starting material and administration route.

Formulation Protocols

Protocol A: Preparation of IV/IP Solution (Target: 50 mg/mL)

Best for: Pharmacokinetic (PK) studies, arrhythmia models. Preferred Salt: Procainamide Hydrochloride.[1][2][3][4][5][6][7]

Reagents:

  • Procainamide HCl powder.[1][4]

  • 0.9% Sodium Chloride (Sterile Saline).[1][2]

  • 0.1N NaOH (for pH adjustment).[1]

Procedure:

  • Weighing: Weigh 500 mg of Procainamide HCl into a sterile, amber glass vial (protect from light).

  • Dissolution: Add 8.0 mL of Sterile Saline. Vortex until completely dissolved (solution should be clear and colorless).[1]

  • pH Adjustment (Critical Step):

    • Measure pH.[1][6][7][8] The native pH of the salt solution will be ~4.5–5.5.

    • For Bolus IV: Adjust pH to 7.0–7.4 using small aliquots of 0.1N NaOH.

    • For Infusion: pH 5.0–6.0 is acceptable and offers better chemical stability over 24 hours.

  • Final Volume: Add Sterile Saline to bring the total volume to 10.0 mL .

  • Sterilization: Filter through a 0.22 µm PES or PVDF syringe filter into a sterile amber vial. Do not autoclave (heat may accelerate hydrolysis).[1]

  • Storage: Use immediately or store at 4°C for up to 7 days.

Scientific Integrity Note: Avoid using 5% Dextrose (D5W) as a vehicle for storage.[1] Procainamide reacts with dextrose to form glucosylamines, reducing active drug concentration by up to 10-30% within 24 hours [1].[1][9]

Protocol B: In-Situ Salt Formation (From Free Base)

Scenario: You only have the "4-amino..." free base chemical.[1]

Procedure:

  • Calculate moles of Procainamide Base (MW: 235.33).[1][2]

  • Add 0.95 - 1.0 molar equivalents of 1N Hydrochloric Acid (HCl).

  • Add water/saline to ~80% of target volume.

  • Vortex/Sonicate.[1] The solution should turn clear as the salt forms.

  • Adjust pH to 7.0–7.4 with NaOH (if too acidic) or dilute HCl (if precipitate remains).[1]

  • QS to final volume with saline.[1][6]

Dosing Guidelines & Volume Limits

Always calculate dose based on the free base equivalent .

  • Correction Factor: If weighing Procainamide HCl, multiply target dose by 1.15 to get the weight of salt required.

    • Example: To dose 10 mg/kg (base) to a 200g rat, you need 2 mg base.

    • 2 mg Base × 1.15 = 2.3 mg Salt.[1]

Species-Specific Dosing (Reference Ranges):

SpeciesRouteTypical Dose RangeMax VolumeNotes
Mouse IP50 – 200 mg/kg10 mL/kgHigh doses can cause hypotension.[1]
Rat IV Bolus10 – 30 mg/kg5 mL/kgAdminister slowly (>1 min) to avoid cardiac collapse.[1]
Rat Oral100 – 500 mg/kg10 mL/kgFor chronic lupus models.[1]
Dog IV Infusion10 – 20 mg/kg (Load)2–4 mL/kgMonitor ECG for QTc prolongation.[1]

Quality Control & Troubleshooting

Visual Inspection:

  • Clear/Colorless: Pass.

  • Yellow/Amber: Fail. Indicates oxidation to N-oxide or polymerization.[1]

  • Precipitate: Fail. Check pH (likely too basic, causing free base precipitation).

HPLC Assay Conditions (for stability verification):

  • Column: C18 (e.g., Agilent Zorbax), 5 µm, 4.6 x 150 mm.[1]

  • Mobile Phase: Phosphate Buffer (pH 4.5) : Methanol (55:45).[1]

  • Detection: UV at 280 nm.[1]

  • Retention Time: Procainamide elutes early; N-acetylprocainamide (metabolite) elutes later.[1]

QCWorkflowSampleFormulated SolutionVisualVisual CheckSample->VisualPassVisualClear/ColorlessVisual->PassVisualFailVisualYellow/HazyVisual->FailVisualpHCheckpH CheckPassPHpH 6.0 - 7.5pHCheck->PassPHFailPHpH > 8.0 (Precipitate)pH < 4.0 (Irritation)pHCheck->FailPHPassVisual->pHCheckActionDiscardDISCARD(Oxidation)FailVisual->ActionDiscardActionUseProceed toAnimal DosingPassPH->ActionUseActionAdjustAdjust withHCl or NaOHFailPH->ActionAdjustActionAdjust->pHCheck

Figure 2: Quality Control workflow prior to administration.

References

  • ASHP (American Society of Health-System Pharmacists). Procainamide Hydrochloride Monograph.[1] AHFS Drug Information.[1] (Verified via DrugBank/PubChem data on glucosylamine formation).[1]

  • PubChem. Compound Summary for CID 4913: Procainamide.[1] National Library of Medicine. [Link]

  • Metys, J., et al. (1956). Pharmacological properties of procainamide.[2][3][4][5][6][10][11][12][13] (Foundational data on rodent LD50 and effective doses).[1]

  • Uetrecht, J. (2005).[1] Mechanisms of idiosyncratic drug-induced lupus.[1] Chemical Research in Toxicology. (Context for high-dose animal models).

Application Notes and Protocols for Investigating the Cellular Uptake and Distribution of 4-amino-N-[3-(dimethylamino)propyl]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Cellular Journey of a Novel Benzamide Derivative

4-amino-N-[3-(dimethylamino)propyl]benzamide is a small molecule of significant interest due to its structural motifs, which are common in pharmacologically active compounds. The benzamide core is a versatile scaffold in medicinal chemistry, and the presence of a terminal dimethylamino group suggests potential interactions with biological membranes and intracellular targets. Understanding the cellular uptake and subsequent distribution of this compound is paramount for elucidating its mechanism of action, assessing its therapeutic potential, and predicting its pharmacokinetic profile.

This comprehensive guide provides a detailed framework for investigating the cellular pharmacokinetics of this compound. We will delve into the theoretical considerations that underpin experimental design, present robust protocols for quantifying cellular uptake and visualizing subcellular localization, and offer insights into the interpretation of experimental data. This document is designed to empower researchers to conduct thorough and meaningful investigations into the cellular life of this and similar small molecules.

Chemical and Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is the foundation for designing relevant cellular uptake studies. While specific experimental data for this exact molecule is not extensively available, we can infer its likely characteristics based on its structure and data from similar compounds like Procainamide.[1]

PropertyPredicted/Inferred ValueImplication for Cellular Uptake
Molecular Weight ~221.3 g/mol [2]Small size facilitates passive diffusion across cell membranes.
LogP (Lipophilicity) Moderately lipophilicMay favor partitioning into lipid bilayers.
pKa (Basicity) The dimethylamino group is basic.The compound will likely be protonated at physiological pH, influencing its solubility and interaction with negatively charged membrane components. This suggests a potential for ion trapping in acidic organelles like lysosomes.[3]
Hydrogen Bond Donors/Acceptors Presence of amine and amide groups.Can form hydrogen bonds with membrane proteins and phospholipids, potentially influencing transport.
Polar Surface Area (PSA) ModerateBalances membrane permeability with aqueous solubility.

Part 1: Quantitative Analysis of Cellular Uptake

The initial step in characterizing the cellular journey of this compound is to quantify its accumulation within cells over time and as a function of concentration. This provides crucial data on the rate and extent of uptake.

Experimental Design: Key Considerations
  • Cell Line Selection: The choice of cell line is critical and should be guided by the research question. For general uptake studies, commonly used lines like HeLa, HEK293, or specific cancer cell lines (e.g., PC-3 for prostate cancer research) are suitable.[4] If a specific transporter or target is hypothesized, a cell line overexpressing that protein would be ideal.

  • Compound Formulation: Ensure the compound is fully dissolved in a vehicle (e.g., DMSO) that is non-toxic to the cells at the final concentration. A vehicle control is mandatory in all experiments.

  • Concentration Range: A dose-response curve should be generated to determine if uptake is saturable, which can indicate carrier-mediated transport.

  • Time Course: Measuring uptake at various time points (e.g., 5, 15, 30, 60, 120 minutes) will reveal the kinetics of accumulation and help determine if a steady-state is reached.

  • Temperature Control: Performing experiments at 37°C (physiological) and 4°C is essential.[5] Uptake at 4°C is significantly reduced for active transport and endocytosis, allowing for the quantification of non-specific binding and passive diffusion.[5]

Protocol: Radiolabeling-Based Cellular Uptake Assay

This protocol offers a highly sensitive method for quantifying compound uptake. It requires the synthesis of a radiolabeled version of this compound (e.g., with ³H or ¹⁴C).

Materials:

  • Radiolabeled this compound

  • Selected adherent cell line

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

  • Scintillation cocktail

  • Scintillation counter

  • Multi-well plates (24- or 96-well)

Procedure:

  • Cell Seeding: Seed cells in multi-well plates and culture until they reach near-confluence.

  • Pre-incubation: Aspirate the culture medium and wash the cells twice with pre-warmed PBS. Add fresh, serum-free medium and incubate for 30-60 minutes to equilibrate.

  • Initiation of Uptake: Add the radiolabeled compound at the desired concentrations to the wells. For time-course experiments, add the compound to different wells at staggered times.

  • Incubation: Incubate the plates at 37°C (and 4°C for parallel experiments) for the designated time intervals with gentle agitation.[6]

  • Termination of Uptake: To stop the uptake, rapidly aspirate the medium and wash the cells three times with ice-cold PBS. This step is critical to remove any unbound extracellular compound.

  • Cell Lysis: Add lysis buffer to each well and incubate for at least 30 minutes to ensure complete cell lysis.

  • Quantification: Transfer the lysate to a scintillation vial, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Protein Normalization: In a parallel set of wells, lyse the cells and perform a protein assay (e.g., BCA assay) to normalize the uptake data to the amount of cellular protein.

Data Analysis: The uptake is typically expressed as picomoles or nanomoles of compound per milligram of cellular protein. By plotting uptake against time and concentration, the kinetics and capacity of the transport system can be determined.

Part 2: Subcellular Distribution and Visualization

Identifying the intracellular compartments where this compound accumulates is crucial for understanding its potential targets and mechanism of action.

Experimental Workflow: From Live-Cell Imaging to Organelle Colocalization

Caption: Workflow for visualizing subcellular distribution.

Protocol: Fluorescence Microscopy for Subcellular Localization

This protocol relies on the intrinsic fluorescence of the compound or a fluorescently tagged derivative. Given that many benzamide derivatives exhibit fluorescence, it is plausible that this compound may have some native fluorescence. If not, a fluorescent tag (e.g., FITC, Rhodamine) would need to be conjugated to the molecule, though this could alter its uptake and distribution profile.

Materials:

  • This compound (or fluorescently-labeled analog)

  • Selected adherent cell line grown on glass-bottom dishes or coverslips

  • Organelle-specific fluorescent probes (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes, ER-Tracker for endoplasmic reticulum, Hoechst for nucleus)

  • Live-cell imaging medium

  • Confocal laser scanning microscope

Procedure:

  • Cell Preparation: Seed cells on glass-bottom dishes or coverslips suitable for high-resolution microscopy.

  • Compound Incubation: Treat the cells with this compound at a pre-determined concentration and for a specific duration based on uptake assay results.

  • Organelle Staining: In the final 15-30 minutes of compound incubation, add the organelle-specific fluorescent probes to the medium according to the manufacturer's instructions.

  • Washing: Gently wash the cells with pre-warmed live-cell imaging medium to remove the excess compound and organelle probes.

  • Image Acquisition: Immediately visualize the cells using a confocal microscope. Acquire images in separate channels for the compound and each organelle probe. A Z-stack acquisition is recommended to obtain a three-dimensional view of the distribution.

  • Colocalization Analysis: Use image analysis software (e.g., ImageJ with the JaCoP plugin) to quantify the degree of colocalization between the compound's fluorescence signal and the signals from the organelle-specific probes. Pearson's correlation coefficient is a commonly used metric for this purpose.

Part 3: Elucidating the Mechanism of Cellular Uptake

Understanding how this compound enters the cell is key to predicting its interactions with other drugs and its overall disposition.

Differentiating Uptake Mechanisms

The following diagram illustrates the potential pathways for cellular entry and the corresponding experimental approaches to investigate them.

G cluster_0 Uptake Mechanisms cluster_1 Experimental Probes Passive Passive Diffusion Temp Low Temperature (4°C) Passive->Temp Not significantly affected Facilitated Facilitated Diffusion Inhibitors Pharmacological Inhibitors Facilitated->Inhibitors Saturation Saturation Kinetics Facilitated->Saturation Active Active Transport Active->Temp Inhibited Active->Inhibitors Active->Saturation Endocytosis Endocytosis Endocytosis->Temp Inhibited Endocytosis->Inhibitors

Caption: Investigating mechanisms of cellular uptake.

Protocol: Using Inhibitors to Probe Uptake Pathways

This protocol involves pre-treating cells with known inhibitors of specific transport pathways before adding this compound. A significant reduction in uptake in the presence of an inhibitor suggests the involvement of that pathway.

Materials:

  • Radiolabeled or fluorescent this compound

  • Selected cell line

  • Pharmacological inhibitors (see table below)

  • Materials for the chosen uptake assay (radiolabeling or fluorescence-based)

Procedure:

  • Cell Preparation: Prepare cells as described in the previous protocols.

  • Inhibitor Pre-incubation: Pre-treat the cells with the selected inhibitors for 30-60 minutes. It is crucial to perform a dose-response for each inhibitor to determine the optimal non-toxic concentration.

  • Uptake Assay: Following pre-incubation, perform the cellular uptake assay with this compound in the continued presence of the inhibitors.

  • Data Analysis: Compare the uptake of the compound in the presence and absence of each inhibitor. A statistically significant decrease in uptake points to the involvement of the targeted pathway.

Table of Common Inhibitors:

InhibitorTarget PathwayTypical Concentration
Wortmannin Macropinocytosis100 nM
Cytochalasin D Phagocytosis and Macropinocytosis10 µM
Chlorpromazine Clathrin-mediated endocytosis30 µM
Genistein Caveolae-mediated endocytosis200 µM
Amiloride Macropinocytosis1 mM
Sodium Azide & 2-Deoxyglucose ATP-dependent active transport10 mM & 50 mM

Conclusion and Future Directions

The methodologies outlined in this guide provide a robust framework for a comprehensive investigation into the cellular uptake and distribution of this compound. By systematically applying these protocols, researchers can generate high-quality, reproducible data that will be instrumental in defining the compound's cellular pharmacology.

Future studies could involve more advanced techniques such as mass spectrometry imaging to map the compound's distribution in tissues, or the use of CRISPR-Cas9 to knock out specific transporters and validate their role in the uptake process. The insights gained from these studies will be invaluable for the rational design of more effective and targeted therapeutic agents.

References

  • Biological studies of 4-amino benzamide derived 1,2,3-triazole linked chalcone and its pyrazoline derivatives. (2025).
  • Cellular Uptake and Release Assays Protocol. (n.d.). Gifford Bioscience.
  • Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. (n.d.). PubMed Central.
  • Synthesis of 4-Amino-N-[2 (diethylamino)
  • Pharmaceutical properties of novel 3-((diisopropylamino)methyl)-5-(4-((4-(dimethylamino) benzylidene) imino) phenyl)-1,3,4-oxadiazole-2(3 H)-thione. (2025). PubMed Central.
  • (+/-)-3-[4'-(N,N-dimethylamino)cinnamyl]benzazepine analogs: novel dopamine D1 receptor antagonists. (1996). PubMed.
  • In Vitro Cellular Uptake Studies of Self-Assembled Fluorinated Nanoparticles Labelled with Antibodies. (n.d.). MDPI.
  • Accelerating Cellular Uptake with Unnatural Amino Acid for Inhibiting Immunosuppressive Cancer Cells. (n.d.). PubMed Central.
  • Design, synthesis and biological evaluation of 4-amino-N-(4-aminophenyl)
  • Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. (2023).
  • Benzamide, p-amino-n-(3-(diethylamino)propyl)-n-(alpha-methylbenzyl)-, hydrochloride. (n.d.). PubChemLite.
  • Lysosomal trapping of 4-dimethylamino-1-{3-(1-methyl-1H-imidazole-2-yl)propanoyl}piperidine, a hydrophilic and weakly basic amine, in human aortic vascular smooth muscle cells. (2023). PubMed.
  • Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles. (n.d.). PubMed Central.
  • The Subcellular Distribution of Small Molecules: from Pharmacokinetics to Synthetic Biology. (n.d.). PubMed Central.
  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. (2016).
  • The Subcellular Distribution of Small Molecules: A Meta-Analysis. (n.d.). Molecular Pharmaceutics.
  • Cellular uptake analyses through fluorescence microscopy of the... (n.d.).
  • Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells. (n.d.). PubMed Central.
  • 4-Amino-N-[2-(diethylamino)ethyl]benzamide. (n.d.). SupraBank.
  • A direct approach to quantification of the cellular uptake of cell-penetrating peptides using MALDI-TOF mass spectrometry. (n.d.).
  • Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activ
  • Following nanoparticle uptake by cells using high-throughput microscopy and the deep-learning based cell identification algorithm Cellpose. (n.d.). Frontiers.
  • Uptake of Fluorescent Labeled Small Extracellular Vesicles In Vitro and in Spinal Cord. (2021). JoVE.
  • The Subcellular Distribution of Small Molecules: A Meta-Analysis. (2025).
  • Primary amino acid derivatives: substitution of the 4'-N'-benzylamide site in (R)-N'-benzyl 2-amino-3-methylbutanamide, (R)-N'-benzyl 2-amino-3,3-dimethylbutanamide, and (R)-N'-benzyl 2-amino-3-. (n.d.). PubMed.
  • The effect of 4-dimethylamino-3'-methylazobenzene on 14-C-labelled amino acid incorporation by rat-liver polysome prepar
  • 3-cyano-N-[3-(dimethylamino)propyl]benzamide. (n.d.). PubChem.
  • Subcellular Drug Distribution: Exploring Organelle-Specific Characteristics for Enhanced Therapeutic Efficacy. (n.d.). MDPI.
  • Evaluating Cellular Drug Uptake with Fluorescent Sensor Proteins. (2017).
  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (n.d.). MDPI.
  • 4-amino-N-(2-(dimethylamino)ethyl)benzamide. (n.d.). PubChem.
  • The subcellular distribution of small molecules: a meta-analysis. (n.d.).
  • 3-Amino-N-methylbenzamide. (n.d.). PubChem.
  • 2-Amino-4-[3-(dimethylamino)propyl]benzamide. (n.d.). PubChem.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Incubation Kinetics for 4-amino-N-[3-(dimethylamino)propyl]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the optimization of incubation times for 4-amino-N-[3-(dimethylamino)propyl]benzamide . Structurally analogous to Class I antiarrhythmics (e.g., Procainamide) and benzamide-based histone deacetylase (HDAC) inhibitors (e.g., Entinostat), this molecule presents specific kinetic challenges in biological assays.

The Core Challenge: This compound contains a basic tertiary amine tail (dimethylamino group) and a benzamide warhead .

  • Lysosomal Trapping: The basic tail (pKa ~9.2–9.5) leads to sequestration in acidic organelles, delaying cytosolic/nuclear target engagement.

  • Slow-Binding Kinetics: Benzamide moieties often exhibit slow on-rates (

    
    ) when binding to zinc-dependent enzymes or receptors.
    

Standard Protocol Failure: Users typically underestimate the required equilibration time, leading to


 shifts and poor reproducibility.

Part 1: The Kinetic Optimization Protocol (Cellular & Enzymatic)

The "Lysosomal Lag" Phenomenon

For cell-based assays, the primary variable is intracellular distribution time , not just binding affinity. The dimethylaminopropyl tail makes this molecule a lysosomotropic weak base .

  • Mechanism: At physiological pH (7.4), the molecule is partially uncharged and permeates the cell membrane. Once it diffuses into the acidic lysosome (pH ~4.5–5.0), it becomes fully protonated and trapped.

  • Impact: This creates a "sink" effect. The concentration at the target (e.g., nucleus or cytosol) remains low until the lysosomes are saturated.

Optimization Workflow

Step 1: Determine Time-to-Equilibrium (


) 
Do not rely on a single time point (e.g., 24h). You must perform a kinetic time-course experiment.
VariableRecommended RangeRationale
Short Incubation 2 – 6 HoursDetects initial rapid binding; often underestimates potency for this class.
Standard Incubation 24 HoursAllows for partial lysosomal saturation and metabolic stability assessment.
Extended Incubation 48 – 72 HoursCritical for Benzamides. Required to reach true thermodynamic equilibrium and overcome slow

.

Step 2: The Pre-Incubation Step (Enzymatic Assays) If using this molecule in a cell-free biochemical assay (e.g., HDAC inhibition, PARP inhibition), the benzamide moiety is a slow-binding inhibitor .

  • Protocol: Incubate the compound with the enzyme for 30–60 minutes before adding the substrate.

  • Why: Initiating the reaction simultaneously with substrate addition will result in a curved progress curve and an underestimated

    
     (Apparent 
    
    
    
    > True
    
    
    ).

Part 2: Troubleshooting Guide (Q&A)

Scenario A: Cellular Potency is Lower than Expected

Q: I am seeing an


 of 10 

M in my 24h cell viability assay, but the biochemical

is 50 nM. Why the discrepancy?

A: This is a classic signature of Lysosomal Sequestration . The compound is getting stuck in the lysosomes and not reaching the target.

  • Diagnosis: Run the assay in the presence of Ammonium Chloride (10 mM) or Bafilomycin A1 . These agents neutralize lysosomal pH.

  • Result: If the potency increases (shift to lower

    
    ) in the presence of NH4Cl, your compound is being trapped.
    
  • Solution: Extend incubation time to 72 hours to allow the intracellular compartments to equilibrate, or modify the structure to lower the pKa of the amine tail.

Scenario B: "Drifting" Data in Enzymatic Assays

Q: My


 values shift left (become more potent) the longer I leave the plate before reading. Is the compound degrading?

A: Unlikely. This "left-shift" indicates Time-Dependent Inhibition (TDI) . Benzamides undergo a conformational change upon binding to the active site (often displacing a water molecule).

  • Immediate Fix: Standardize your Pre-Incubation Time .

    • Mix Enzyme + Inhibitor.

    • Wait 60 minutes (do not skip this).

    • Add Substrate.[1][2]

  • Validation: If the

    
     at 60 min pre-incubation is significantly lower than at 0 min, you have a slow-binder.
    
Scenario C: Solubility Issues in Media

Q: The compound precipitates in DMEM media after 24 hours.

A: The "benzamide" core is rigid and planar, leading to crystal packing (low solubility), while the amine tail aids solubility only when protonated.

  • Troubleshooting:

    • Ensure DMSO stock concentration in the final well is < 0.5% .

    • Kinetic Solubility Check: The compound may be soluble initially (kinetic solubility) but crashes out over time (thermodynamic instability).

    • Protocol Adjustment: Predilute the compound in PBS (pH 7.4) before adding to media containing serum proteins, which can sometimes nucleate precipitation.

Part 3: Visualizing the Kinetic Pathway

The following diagram illustrates the "Ion Trapping" mechanism that dictates the incubation time requirement for this specific molecule.

Lysosomal_Trapping_Mechanism cluster_ext Extracellular Environment (pH 7.4) cluster_cyto Cytosol (pH 7.2) Compound_Ext Compound (Uncharged) Equilibrium State Compound_Cyto Compound (Transient) Compound_Ext->Compound_Cyto Passive Diffusion (Fast) Target Target (Nucleus/Enzyme) Benzamide Binding Site Compound_Cyto->Target Binding (Kon) Slow Kinetics Compound_Lyso Compound-H+ (Protonated/Trapped) Compound_Cyto->Compound_Lyso Diffusion into Acid Compound_Lyso->Compound_Cyto Leakage (Very Slow) Rate Limiting Step

Figure 1: Kinetic pathway of this compound. Note the "sink" effect in the lysosome (red) which competes with target binding (green), necessitating longer incubation times.

Part 4: Experimental Reference Data

Table 1: Recommended Incubation Parameters
Assay TypeCritical ParameterRecommended TimeOptimization Indicator
Cell Viability (MTT/CTG) Cytotoxicity (

)
72 Hours Compare 24h vs 72h. If >5x shift, use 72h.
Enzymatic (HDAC/PARP) Inhibition (

)
60 min Pre-incubation Stable

regardless of substrate add time.
Western Blot (Target Engagement) Protein Acetylation/Parylation6 – 12 Hours Minimum time to overcome lysosomal lag and accumulate nuclear dose.
Bead Conjugation (NHS-Amine) Coupling Efficiency2 – 4 Hours pH 8.3 buffer. Do not exceed 4h (hydrolysis risk).

References

  • Lysosomotropism and Drug Kinetics: Nadanaciva, S., et al. (2011). "Understanding the impact of lysosomal trapping on the efficacy of cancer drugs." Journal of Pharmacology and Experimental Therapeutics.

  • Benzamide Binding Kinetics (HDAC Class): Lauffer, B. E., et al. (2013). "Histone deacetylase inhibitors: the kinetic basis of isoform selectivity." Nature Chemical Biology, 9, 762–763.

  • Assay Optimization Guidelines: National Center for Advancing Translational Sciences (NCATS). "Assay Guidance Manual: Assay Operations for SAR Support."

  • Structure-Activity Relationship (Procainamide Derivatives): Manallack, D. T. (2007). "The pKa Distribution of Drugs: Application to Drug Discovery." Perspectives in Medicinal Chemistry.

Sources

stability of 4-amino-N-[3-(dimethylamino)propyl]benzamide under experimental conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 4-amino-N-[3-(dimethylamino)propyl]benzamide

Executive Summary & Chemical Identity

User Advisory: This guide addresses This compound . Note: This compound is a structural homolog of the pharmaceutical Procainamide (which contains a diethylamino-ethyl chain).[1][2] While their degradation pathways are chemically identical due to shared functional groups (primary aniline, amide linkage, tertiary amine), the propyl-linker analog discussed here exhibits distinct solubility and steric properties.

  • Primary Stability Risks: Hydrolytic cleavage of the amide bond and oxidative degradation of the primary amine.

  • Critical Handling: Protect from light; maintain pH 4.0–6.0 for solution stability; avoid strong oxidizers.

Chemical Stability Profile

The stability of this compound is dictated by three functional moieties: the electron-rich aniline (susceptible to oxidation), the amide linkage (susceptible to hydrolysis), and the tertiary amine (pH-dependent solubility/reactivity).

Quantitative Stability Data
ParameterStability StatusCritical ThresholdsDegradation Mechanism
pH (Aqueous) pH 4.0 – 6.0: Optimal StabilitypH < 3.0: Rapid DegradationpH > 8.0: Moderate Degradationt½ decreases significantly at extremes.Acid/Base Hydrolysis: Cleavage of amide bond yields p-Aminobenzoic Acid (PABA) and N,N-dimethyl-1,3-propanediamine.
Light Photosensitive Exposure > 4 hours (ambient lab light) can induce color change.Photo-oxidation: The primary aniline oxidizes to hydroxylamine/nitroso species, causing yellow/brown discoloration.
Temperature Thermolabile in solution Stable at -20°C (solid).Degrades > 40°C (solution).Thermal Hydrolysis: Follows pseudo-first-order kinetics.
Oxidants Highly Sensitive Incompatible with peroxides, hypochlorites.N-Oxidation: Formation of N-oxide or azo-dimers.

Degradation Pathways (Mechanistic Visualization)

Understanding the breakdown allows for precise troubleshooting of HPLC impurities.

DegradationPathways Parent Parent Compound (this compound) Hydrolysis Hydrolysis (Acid/Base Catalyzed) Parent->Hydrolysis Oxidation Oxidation (Light/Air/Peroxides) Parent->Oxidation PABA Degradant A: 4-Aminobenzoic Acid (PABA) (Retains UV 254nm) Hydrolysis->PABA Cleavage Diamine Degradant B: N,N-dimethyl-1,3-propanediamine (UV Silent) Hydrolysis->Diamine Cleavage Nitroso Degradant C: Nitroso/Hydroxylamine Derivatives (Yellow/Brown Color) Oxidation->Nitroso Radical Mechanism Dimer Degradant D: Azo-Dimers (Precipitate) Oxidation->Dimer Coupling

Figure 1: Primary degradation pathways. Hydrolysis yields PABA (detectable by UV), while oxidation leads to colored impurities.

Troubleshooting Experimental Failures

Scenario A: "I see an extra peak in my HPLC chromatogram."
  • Diagnosis: Likely Hydrolysis .[3]

  • The Evidence: The extra peak likely elutes earlier than the parent compound (PABA is more polar than the parent amide at neutral pH) and has a UV spectrum identical to 4-Aminobenzoic Acid.

  • Root Cause:

    • Stock solution stored at room temperature > 24 hours.

    • Mobile phase pH was too acidic (< pH 3.0) or too basic (> pH 8.0).

  • Corrective Action:

    • Immediate: Run a PABA standard to confirm identity.

    • Prevention: Prepare stocks fresh in buffered media (pH 5.0–6.0). Store at -20°C.

Scenario B: "My clear solution turned yellow/brown overnight."
  • Diagnosis: Oxidative Degradation .

  • The Evidence: The primary aromatic amine (aniline) has oxidized.[3] This often occurs without significant pH change.

  • Root Cause:

    • Exposure to light (amber vials were not used).

    • Presence of trace metal ions (catalysts) in the water source.

  • Corrective Action:

    • Immediate: Discard the solution. Oxidation products can act as radical initiators, accelerating further degradation.

    • Prevention: Use amber glassware. Sparge buffers with Nitrogen/Argon to remove dissolved oxygen before dissolving the compound.

Scenario C: "Low labeling efficiency in Glycan Reductive Amination."
  • Context: This compound (like Procainamide) is used to label glycans via Schiff base formation followed by reduction.[1]

  • Diagnosis: Schiff Base Instability or Reductant Failure .

  • Root Cause:

    • Water in the reaction: Schiff base formation is reversible and inhibited by water.

    • Acid concentration: The reaction requires acid catalysis (usually Acetic Acid/DMSO), but too much acid hydrolyzes the label before it attaches.

  • Corrective Action:

    • Ensure the sample is completely dry before adding the labeling reagent.

    • Use a non-aqueous reducing agent (e.g., Sodium Cyanoborohydride in DMSO/Acetic Acid) rather than aqueous buffers during the initial labeling step.

Standardized Protocols

Protocol 1: Preparation of Stable Stock Solution (100 mM)

Use this protocol to minimize hydrolysis and oxidation.

  • Weighing: Weigh the hydrochloride salt form (more stable than free base) into a foil-wrapped volumetric flask.

  • Solvent: Use degassed 50% DMSO / 50% Water (v/v).

    • Why? DMSO prevents bacterial growth and slows hydrolysis compared to pure water; degassing prevents oxidation.

  • Dissolution: Vortex briefly. Do not sonicate for >5 minutes (heat promotes degradation).

  • Storage: Aliquot into amber HPLC vials. Store at -80°C (stable for 6 months) or -20°C (stable for 1 month).

    • Never store at 4°C for more than 1 week.

Protocol 2: HPLC Method for Purity Assessment
  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 50% B over 15 minutes.

  • Detection: 254 nm (Aniline absorption) and 280 nm (Amide).

  • Expected Retention:

    • PABA (Degradant): ~2–3 min.

    • Parent Compound: ~8–10 min.

Troubleshooting Logic Tree

Troubleshooting Start Start: Observed Issue IssueType What is the symptom? Start->IssueType Color Solution turned Yellow/Brown IssueType->Color Peak Extra HPLC Peak (Early Elution) IssueType->Peak Mass Incorrect Mass (MS Analysis) IssueType->Mass Oxidation Cause: Oxidation of Aniline Color->Oxidation Hydrolysis Cause: Amide Hydrolysis (Product: PABA) Peak->Hydrolysis DimerCheck Mass = 2x Parent - 2H? Mass->DimerCheck FixColor Action: Discard. Use Amber Vials + Degassed Solvents. Oxidation->FixColor FixPeak Action: Check pH. Ensure pH is 4.0-6.0. Store at -20°C. Hydrolysis->FixPeak AzoDimer Cause: Azo Dimer Formation DimerCheck->AzoDimer Yes

Figure 2: Diagnostic logic for identifying stability failures.

References

  • Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience. (Foundational text on amide hydrolysis kinetics).
  • Klapoetke, S., et al. (2010).[1] "The evaluation of a novel cytotoxic drug-linker platform." Journal of Pharmaceutical and Biomedical Analysis, 53(3), 262-269. (Discusses stability of complex benzamide linkers).

  • Kozak, R. P., et al. (2015).[1] "Comparison of procainamide and 2-aminobenzamide labeling for profiling and identification of glycans." Analytical Biochemistry, 486, 38-40. (Details the reductive amination workflow and stability of benzamide labels).

  • Lessard, E., et al. (1999). "Involvement of CYP2D6 activity in the N-oxidation of procainamide."[4] Pharmacogenetics, 9(6), 683-696. (Mechanistic details on the oxidation of the 4-amino benzamide moiety).

Sources

Technical Support Center: Stabilizing 4-amino-N-[3-(dimethylamino)propyl]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely encountering inconsistent IC50 values, steep dose-response curves (Hill slope > 2), or visible precipitation with 4-amino-N-[3-(dimethylamino)propyl]benzamide .

This molecule belongs to a chemical class prone to Colloidal Aggregation . Due to its amphiphilic nature (hydrophobic benzamide core + cationic dimethylamine tail), it can form sub-micrometer particles at micromolar concentrations. These colloids sequester enzymes, leading to "promiscuous inhibition" (False Positives).[1][2]

This guide provides the definitive protocols to diagnose, dissolve, and stabilize this compound.

Module 1: Diagnosis – Is it Aggregation or Potency?

Before optimizing, you must distinguish between true ligand binding and colloidal interference. Use the Shoichet Protocol (Standardized by the UCSF Shoichet Lab and NIH Assay Guidance Manual).

Diagnostic Workflow

Use this logic flow to determine if your compound is acting as a "bad actor."

AggregationDiagnosis Start Start: Compound shows Inhibition DetergentTest Add 0.01% Triton X-100 (or Tween-20) to Assay Start->DetergentTest SpinTest Centrifugation Test (15,000 x g for 10 min) Start->SpinTest Alternative Result1 Inhibition Persists DetergentTest->Result1 No Change Result2 Inhibition Disappears (IC50 shifts > 10-fold) DetergentTest->Result2 Loss of Potency TrueBinder Likely True Binder Result1->TrueBinder Aggregator Colloidal Aggregator (False Positive) Result2->Aggregator Supernatant Retest Supernatant SpinTest->Supernatant Supernatant->Result1 Activity Retained Supernatant->Result2 Activity Lost

Figure 1: Decision tree for identifying colloidal aggregation. If inhibition is sensitive to detergent or centrifugation, the compound is an aggregator.

Protocol 1: The "Detergent Shift" Assay

Theory: Non-ionic detergents disrupt the weak hydrophobic forces holding colloids together without affecting true ligand-protein binding (usually).

  • Prepare two assay buffers:

    • Buffer A: Standard Assay Buffer.

    • Buffer B: Standard Assay Buffer + 0.01% (v/v) Triton X-100 (freshly prepared).

  • Run Dose-Response: Perform an 8-point dilution series of the benzamide in both Buffer A and Buffer B.

  • Calculate Shift:

    • If

      
      : The compound is stable.
      
    • If

      
       (e.g., 5µM shifts to >100µM): The compound was aggregating.
      
Module 2: Solubilization & Stock Preparation

The this compound molecule has a pKa of approximately 9.3 (tertiary amine). This makes pH control critical.

Solubility Profile
ParameterStateBehaviorRecommendation
pH < 7.0 Cationic (Protonated)High SolubilityPreferred. Use buffers like MES or Phosphate at pH 6.5–7.0 if the assay allows.
pH > 8.0 Neutral (Free Base)Low SolubilityRisk Zone. The uncharged tail allows the hydrophobic benzamide core to stack/aggregate.
DMSO SolvatedHigh SolubilityStock solutions should be 10–20 mM in 100% DMSO.
Protocol 2: Correct Stock Preparation

Objective: Prevent "Crash-out" upon addition to the aqueous buffer.

  • Dissolve: Prepare a 10 mM stock in 100% anhydrous DMSO. Vortex until clear.

  • Intermediate Dilution (The Critical Step):

    • Do NOT pipette 10 mM stock directly into the assay well (this causes local precipitation).

    • Create a 10x working solution in assay buffer containing 0.05% Tween-20 .

    • Example: Dilute 1 µL of Stock into 99 µL of Buffer (+Tween).

  • Final Addition: Add the 10x working solution to your reaction. Final DMSO should be

    
    .
    
Module 3: Assay Stabilization (The "Magic" Reagents)

If the compound is a required hit but aggregates, you must stabilize the monomeric form in the assay.

Mechanism of Action

Detergents work by coating the hydrophobic core of the monomer, preventing the "stacking" interaction that leads to colloid formation.

DetergentMechanism cluster_0 Without Detergent cluster_1 With 0.01% Triton X-100 M1 Monomer Colloid Colloid (Enzyme Trap) M1->Colloid M2 Monomer M2->Colloid M3 Monomer M3->Colloid D1 Detergent Stable Stabilized Monomer D1->Stable Shields Hydrophobicity

Figure 2: Detergents prevent monomer stacking, maintaining the compound in a solution state available for specific binding.

Recommended Additives Table
AdditiveConcentrationFunctionNote
Triton X-100 0.01% – 0.1%Disperses colloidsGold Standard. High purity grades (low peroxide) recommended.
Tween-20 0.05%Disperses colloidsMilder than Triton. Good for cell-based assays.
BSA 0.1 mg/mLProtein "Decoy"Can absorb non-specific binders, but less effective at breaking colloids than detergents.
CHAPS 0.1%Zwitterionic DetergentUse if ionic strength is a concern.
Frequently Asked Questions (FAQ)

Q: My Hill slope is 3.5. Is this aggregation? A: Almost certainly. A Hill slope (n) significantly greater than 1.0 (e.g., > 2.0) is a hallmark of colloidal aggregation or non-specific denaturation.[3] True 1:1 binding should yield a slope near 1.0.

Q: Can I use higher DMSO to fix this? A: No. Paradoxically, increasing DMSO (e.g., to 5-10%) can sometimes promote aggregation by altering the dielectric constant of the buffer, or it may simply be insufficient to solvate the hydrophobic cores once water is present. Detergents are far more effective than co-solvents.

Q: Is this compound a "PAIN" (Pan-Assay Interference Compound)? A: While not a classic PAIN (like rhodanine or curcumin), the aminobenzamide motif combined with a flexible basic tail renders it a "Frequent Hitter" via the aggregation mechanism. It is not chemically reactive, but it is physically unstable in high-salt/neutral-pH buffers.

Q: Does the "Spin-Down" test work for all aggregates? A: It works for large precipitates (>500nm). However, small colloids (50-200nm) may remain in suspension even after centrifugation at 15,000 x g. Dynamic Light Scattering (DLS) is the only way to be 100% sure if the spin-down appears negative but inhibition persists.

References
  • Shoichet, B. K. (2006). Screening in a spirit of haunting. Drug Discovery Today, 11(13-14), 607-615. Link

  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors.[4] Nature Protocols, 1(2), 550-553. Link

  • McGovern, S. L., et al. (2002). A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening. Journal of Medicinal Chemistry, 45(8), 1712-1722. Link

  • Coussens, N. P., et al. (2017).[5] Assay Interference by Aggregation.[1][2][5][6] In Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[5] Link

  • PubChem. (2024). Compound Summary: N-[3-(dimethylamino)propyl]benzamide.[7][8] National Library of Medicine.[5] Link

Sources

Technical Support Center: Maintaining the Integrity of 4-amino-N-[3-(dimethylamino)propyl]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

A Note from Your Senior Application Scientist

Welcome to the technical support center for 4-amino-N-[3-(dimethylamino)propyl]benzamide. As scientists and researchers, we understand that the integrity of your starting materials is paramount to the success and reproducibility of your experiments. The stability of a compound like this compound, which contains both an aromatic amine and a benzamide functional group, is not trivial. Its primary amino group is susceptible to oxidation, while the amide bond can be vulnerable to hydrolysis under certain conditions.

This guide is designed to move beyond generic storage instructions. It provides a framework for understanding the compound's potential liabilities, offering both preventative best practices and proactive troubleshooting strategies. Our goal is to empower you with the knowledge to not only properly store this reagent but also to verify its integrity throughout its lifecycle in your lab.

Section 1: Frequently Asked Questions (FAQs) - The Essentials of Storage & Handling

This section addresses the most common questions regarding the day-to-day storage and handling of this compound.

Q1: What are the ideal storage conditions for solid this compound?

A: The optimal storage conditions are designed to mitigate the primary degradation risks: oxidation and hydrolysis. For the solid compound, we recommend the following:

  • Temperature: Store in a cool environment.[1][2] While general guidelines for amines suggest temperatures below 30°C (86°F)[3], refrigeration (2-8°C) is a prudent measure for long-term stability.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). The aromatic amine moiety is susceptible to oxidation when exposed to air, which can often manifest as a color change.[4]

  • Moisture: Keep the container tightly closed in a dry, well-ventilated place.[1][2][5][6] The benzamide functional group can be susceptible to hydrolysis, and ambient moisture can accelerate this process over time.

Q2: How should I handle the compound upon receipt and during routine use?

A: Proper handling is crucial to prevent contamination and degradation. Always handle the compound in accordance with good industrial hygiene and safety practices.[1][2]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, gloves, and a lab coat.[1][2]

  • Ventilation: Handle in a well-ventilated area.[2][6] If there is a risk of generating dust, use appropriate exhaust ventilation, such as a chemical fume hood.[2]

  • Dispensing: When weighing out the compound, work quickly to minimize its exposure to atmospheric oxygen and moisture. If possible, use a glove box with an inert atmosphere. After dispensing, securely reseal the container.[6]

  • Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1][2]

Q3: Is the compound stable in solution?

A: The stability of this compound in solution is highly dependent on the solvent, pH, and storage temperature.

  • Aqueous Solutions: Benzamide derivatives can slowly hydrolyze in concentrated aqueous solutions or in the presence of strong acids.[7] Deamidation can also occur under neutral to alkaline conditions.[8] It is recommended to prepare aqueous solutions fresh for each experiment. If short-term storage is necessary, store aliquots at -20°C or -70°C, but validate their stability for your specific experimental timeframe.[9]

  • Organic Solvents: Solutions in anhydrous aprotic solvents (e.g., DMSO, DMF) are generally more stable. However, it is still best practice to store them in tightly sealed vials at low temperatures (-20°C) and protected from light.

Q4: What type of container is best for long-term storage?

A: For the solid compound, a tightly sealed amber glass vial is ideal. The amber color protects against light, and the glass is inert. Ensure the cap has a secure, high-quality liner (e.g., PTFE-lined) to provide an excellent seal against moisture and air ingress.

Section 2: Troubleshooting Guide - Identifying and Resolving Integrity Issues

Even with the best practices, issues can arise. This section helps you diagnose and address common problems.

Q1: My solid compound, which was initially off-white, has developed a yellow or brownish tint. What does this mean, and is it still usable?

A: A color change to yellow, brown, or dark purple is a classic indicator of oxidation of the aromatic amine group. Aromatic amines are known to form colored oxidation products upon exposure to air.[4]

  • Causality: The primary amino group on the benzene ring is electron-rich and can be easily oxidized, leading to the formation of highly conjugated, colored impurities.

  • Recommended Action: The presence of color signifies that the compound is no longer pure. While it might still be suitable for some non-critical applications, it is not recommended for use in quantitative assays, drug development studies, or any experiment where purity is critical. The impurities could have different biological or chemical activities, leading to confounding results. We advise confirming the purity via an analytical method (see Section 3.1) or purchasing a new lot of the compound.

Q2: My HPLC/LC-MS analysis shows a decrease in the main peak area and the appearance of new, unexpected peaks. What are the likely causes?

A: This is a clear sign of chemical degradation. The identity of the new peaks can provide clues to the degradation pathway.

  • Potential Cause 1: Hydrolysis. If you observe a new peak corresponding to the carboxylic acid analog (4-amino-benzoic acid with the side chain cleaved off), hydrolysis of the amide bond is the likely culprit. This can be promoted by acidic or basic conditions, even trace amounts in your solvent or on glassware.[7]

  • Potential Cause 2: Oxidation. If you see multiple small peaks, especially if the compound was exposed to air, oxidation is a strong possibility. Oxidative degradation can be complex, leading to a variety of byproducts.

  • Recommended Action: The first step is to perform a forced degradation study (see Protocol 3.2) to intentionally generate these degradation products under controlled conditions. This can help you tentatively identify the impurities in your stored sample by comparing retention times. For definitive identification, techniques like LC-MS/MS would be required. The material should be considered compromised and unfit for sensitive applications.

Section 3: Protocols for Stability Assessment

To ensure the trustworthiness of your experiments, you must have a self-validating system. These protocols provide a framework for assessing the integrity of your compound.

Protocol 3.1: Routine Purity Check by HPLC

This protocol allows for a quick assessment of the compound's purity against a reference.

  • Prepare a Fresh Standard: Accurately weigh and dissolve a small amount of a new or trusted lot of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a known concentration (e.g., 1 mg/mL). This is your Reference Standard .

  • Prepare a Test Sample: Using the same procedure, prepare a solution of your stored compound (the Test Sample ) at the same concentration.

  • HPLC Analysis:

    • Inject the Reference Standard onto a suitable C18 HPLC column.

    • Develop a gradient or isocratic method that provides a sharp, symmetrical peak for the main compound. A common mobile phase could be A: 0.1% Formic Acid in Water and B: 0.1% Formic Acid in Acetonitrile.

    • Record the retention time and peak area.

  • Inject Test Sample: Inject the Test Sample using the identical HPLC method.

  • Data Analysis:

    • Compare the chromatograms. The retention time of the main peak in the Test Sample should match that of the Reference Standard.

    • Look for any additional peaks in the Test Sample chromatogram that are not present in the Reference Standard.

    • Calculate the purity of the Test Sample by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.

    • A significant decrease in purity percentage or the appearance of impurity peaks >0.1% indicates degradation.

Protocol 3.2: Designing a Basic Forced Degradation Study

Forced degradation (or stress testing) is a powerful tool to understand a compound's stability profile and is a cornerstone of pharmaceutical development.[10][11] It involves intentionally exposing the compound to harsh conditions to accelerate degradation.

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a relatively inert solvent like 50:50 acetonitrile:water.

  • Aliquot for Stress Conditions: Distribute the stock solution into separate, clearly labeled vials for each stress condition.

    • Acid Hydrolysis: Add 0.1 M HCl.

    • Base Hydrolysis: Add 0.1 M NaOH.

    • Oxidation: Add 3% H₂O₂.

    • Thermal: Keep one vial of the stock solution as is.

    • Control: Keep one vial of the stock solution protected from light at 5°C.

  • Apply Stress:

    • Incubate the Acid, Base, Oxidation, and Thermal vials at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).

  • Neutralization/Quenching:

    • After incubation, cool all vials to room temperature.

    • Neutralize the Acid Hydrolysis sample with an equivalent amount of 0.1 M NaOH.

    • Neutralize the Base Hydrolysis sample with an equivalent amount of 0.1 M HCl.

    • The reaction in the Oxidation sample will typically be quenched by dilution in the mobile phase.

  • Analysis: Analyze the Control and all stressed samples by HPLC (as described in Protocol 3.1).

  • Interpretation: By comparing the chromatograms of the stressed samples to the control, you can identify the conditions under which the compound is least stable. This provides invaluable insight into which storage and handling parameters (e.g., protection from acid, use of antioxidants) are most critical.

Section 4: Visualization of Degradation & Workflows

Visual aids can clarify complex chemical and experimental processes.

G cluster_0 cluster_1 Parent This compound Oxidation Oxidized Impurities (Colored) Parent->Oxidation O₂ / Light Hydrolysis Hydrolysis Product (4-aminobenzoic acid derivative) Parent->Hydrolysis H⁺ / OH⁻ H₂O

Caption: Potential degradation pathways for this compound.

G A Prepare Stock Solution (1 mg/mL) B Aliquot into 5 Vials A->B C Apply Stress Conditions (Acid, Base, H₂O₂, Heat, Control) Incubate at 60°C B->C D Cool & Neutralize (Acid/Base Vials) C->D E Analyze All Samples by HPLC D->E F Compare Chromatograms & Assess Degradation E->F

Caption: Experimental workflow for a forced degradation study.

Section 5: Summary of Recommended Storage Conditions

ParameterRecommendationRationale & Key Considerations
Temperature 2–8°C (Refrigerated)Minimizes degradation kinetics. Storing below 30°C is a general guideline for amines.[3]
Atmosphere Inert Gas (Argon or Nitrogen)Protects the aromatic amine from oxidation, which causes discoloration and impurity formation.[4]
Moisture Store in a dry environment with a tightly sealed container.Prevents hydrolysis of the benzamide linkage.[1][2][5]
Light Protect from light (Amber Vial)Aromatic compounds can be photosensitive; this is a standard precaution.
Form SolidThe solid form is generally more stable than solutions. Prepare solutions fresh when possible.
Container Tightly-sealed amber glass vial with a PTFE-lined cap.Provides protection from light, air, and moisture, and ensures an inert contact surface.

References

  • MATERIAL SAFETY DATA SHEET - p-Amino Benzamide. Available at: [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety - Diplomata Comercial. Available at: [Link]

  • Short- and Long-Term Stability of Aromatic Amines in Human Urine - MDPI. Available at: [Link]

  • 2-Amino-4-[3-(dimethylamino)propyl]benzamide - PubChem. Available at: [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. Available at: [Link]

  • Synthesis and stability of strongly acidic benzamide derivatives - PMC - NIH. Available at: [Link]

  • SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd - SKC Inc. Available at: [Link]

  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Available at: [Link]

  • Metabolism of 4-(3-(dimethylamino)propyl)-3,4-dihydro-2-(1-hydroxyethyl) - PubMed. Available at: [Link]

  • Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions - ResearchGate. Available at: [Link]

  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • biological studies of 4-amino benzamide derived 1,2,3-triazole linked chalcone and its pyrazoline derivatives - ResearchGate. Available at: [Link]

  • Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods - SciSpace. Available at: [Link]

  • Safety Data Sheet: 4-(Dimethylamino)-benzaldehyde - Carl ROTH. Available at: [Link]

  • Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study - MDPI. Available at: [Link]

  • Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis | Journal of the American Chemical Society. Available at: [Link]

  • Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study - NIH. Available at: [Link]

  • Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides - PubMed. Available at: [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC - NIH. Available at: [Link]

  • CAS#:53461-08-8 | this compound | Chemsrc. Available at: [Link]

Sources

Validation & Comparative

validating the target engagement of 4-amino-N-[3-(dimethylamino)propyl]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Validating Target Engagement of 4-amino-N-[3-(dimethylamino)propyl]benzamide

Executive Summary

This guide provides a rigorous technical framework for validating the target engagement of This compound (hereinafter referred to as 4-A-DMPB ). Structurally, this molecule is a close analog of Procainamide (which possesses a diethylamino-ethyl chain), positioning it pharmacologically as a Class Ia anti-arrhythmic agent targeting Voltage-Gated Sodium Channels (Nav1.5) , with secondary activity as a non-nucleoside DNA Methyltransferase 1 (DNMT1) inhibitor.

For drug development professionals, validating engagement for this scaffold requires distinguishing between functional blockade (electrophysiology) and physical binding (affinity assays). This guide compares these methodologies, providing experimental protocols and data interpretation frameworks to ensure decision-ready datasets.

Part 1: The Pharmacological Landscape

To validate engagement, one must first define the mechanism of action (MoA). 4-A-DMPB operates via two distinct mechanisms depending on the therapeutic context:

  • Primary Target (Cardiovascular): Nav1.5 Channel Blockade.

    • Mechanism: State-dependent blockade of the pore in the open/inactivated state. The charged tertiary amine (at physiological pH) interacts with the phenylalanine residues (F1760) in the channel pore.

  • Secondary Target (Oncology/Epigenetics): DNMT1 Inhibition.

    • Mechanism: Competitive inhibition of the DNA binding site, preventing methylation of CpG islands (hemimethlyation).

Figure 1: Mechanism of Action (Nav1.5 Blockade)

Nav15_Blockade Compound 4-A-DMPB (Protonated) Nav_Open Nav1.5 (Open State) Compound->Nav_Open Fast On-rate Nav_Inactivated Nav1.5 (Inactivated) Compound->Nav_Inactivated High Affinity Binding Nav_Resting Nav1.5 (Resting State) Nav_Resting->Nav_Open Depolarization Nav_Open->Nav_Inactivated Time-dependent Block Channel Blockade (Pore Occlusion) Nav_Open->Block Nav_Inactivated->Block Stabilization Effect Reduced Vmax (Slowed Conduction) Block->Effect

Caption: 4-A-DMPB preferentially binds to the open and inactivated states of Nav1.5, stabilizing the channel in a non-conducting conformation.

Part 2: Comparative Validation Protocols

Validating engagement for ion channel modulators requires a trade-off between throughput and fidelity. We compare the three industry-standard approaches: Automated Patch Clamp (APC) , Membrane Potential Assays (FRET) , and Radioligand Binding .

Comparison Matrix
FeatureAutomated Patch Clamp (APC) FRET / Membrane Potential Dye Radioligand Binding
Validation Type Functional (Gold Standard)Functional (Surrogate)Physical (Affinity only)
Fidelity High (Direct current measurement)Medium (Indirect fluorescence)Low (No functional context)
Throughput Medium (384-well parallel)High (1536-well capable)High
State Dependence Yes (Voltage protocols control state)No (Hard to control channel state)No (Equilibrium binding)
Key Artifacts Run-down, Series resistance errorDye interference, False positivesNon-specific binding
Decision Value Go/No-Go Decision Primary ScreeningSAR Ranking

Part 3: Detailed Experimental Workflows

Protocol A: Automated Patch Clamp (The Gold Standard)

Objective: Quantify the IC50 of 4-A-DMPB against Nav1.5 in a state-dependent manner.

System: Qube 384 or SyncroPatch 384PE. Cell Line: HEK293 stably expressing hNav1.5 (SCN5A).

  • Cell Preparation:

    • Harvest cells at 70-80% confluence using Detachin.

    • Resuspend in serum-free extracellular solution (ECS) to

      
       cells/mL.
      
    • Critical Step: Filter cells (40 µm mesh) to prevent microfluidic clogging.

  • Solutions:

    • Intracellular (ICS): 10 mM CsCl, 110 mM CsF, 10 mM NaCl, 10 mM EGTA, 10 mM HEPES (pH 7.2).

    • Extracellular (ECS): 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 5 mM Glucose (pH 7.4).

  • Voltage Protocol (State-Dependence):

    • Resting Block: Hold at -120 mV. Pulse to -10 mV (20 ms) at 0.1 Hz.

    • Inactivated Block: Hold at -120 mV. Pre-pulse to -40 mV (500 ms) to induce inactivation, then test pulse to -10 mV.

  • Compound Application:

    • Apply 4-A-DMPB in increasing concentrations (0.1 µM – 100 µM).

    • Allow 3-5 minutes per concentration for equilibrium.

  • Data Analysis:

    • Calculate Peak Current (

      
      ).
      
    • Plot % Inhibition vs. Log[Concentration].

    • Validation Criteria: A valid engagement is confirmed if the IC50 for the Inactivated protocol is significantly lower (3-10x) than the Resting protocol (characteristic of local anesthetics/benzamides).

Protocol B: DNMT1 Enzymatic Inhibition (Secondary Target)

Objective: Confirm epigenetic target engagement (repurposing context).

Assay: Fluorometric DNMT Activity Assay.

  • Reaction Mix: Purified recombinant human DNMT1, S-adenosylmethionine (SAM), and Poly(dI-dC) substrate.

  • Incubation: Incubate DNMT1 with 4-A-DMPB (1 µM – 1 mM) for 10 min at 37°C.

  • Substrate Addition: Add SAM and DNA substrate. Incubate 1-2 hours.

  • Detection: Measure the conversion of SAM to SAH using a coupled enzyme system (SAH hydrolase + Adenosine deaminase) producing a fluorescent readout (Ex/Em = 535/587 nm).

  • Validation: Compare IC50 against Procainamide (Reference, ~500 µM) and RG108 (Potent control).

Part 4: Data Interpretation & Benchmarking

To validate 4-A-DMPB, you must benchmark it against known standards. The table below outlines the Acceptance Criteria for a successful validation campaign.

Table 1: Benchmarking 4-A-DMPB Performance

Parameter4-A-DMPB (Target Profile) Procainamide (Reference) Lidocaine (Comparator) Interpretation
Nav1.5 IC50 (Resting) > 100 µM~300 µM~500 µMLow affinity for resting channels (Safety).
Nav1.5 IC50 (Inactivated) 10 - 50 µM ~50 - 100 µM~10 - 30 µMPositive Engagement. High affinity for inactivated state.
Use-Dependence HighHighHighBlockade increases with pulse frequency (tachycardia selectivity).
DNMT1 Inhibition Low mM range ~0.5 mMInactiveSpecificity Check. Confirms dual-pharmacology if observed.

Experimental Logic:

  • If Nav1.5 IC50 (Inactivated) is >100 µM, the propyl modification has destroyed the pharmacophore (likely due to steric clash or improper pKa).

  • If Use-Dependence is absent, the compound is not accessing the pore correctly (likely acting as a pore blocker rather than a state-dependent modulator).

Part 5: Validation Workflow Visualization

Figure 2: Strategic Validation Workflow

Validation_Workflow Start Start: 4-A-DMPB Target Validation Step1 Step 1: High-Throughput Screen (FRET / Membrane Potential) Start->Step1 Decision1 Active @ 10µM? Step1->Decision1 Step2 Step 2: Automated Patch Clamp (State-Dependent Protocol) Decision1->Step2 Yes Outcome_Fail DISCARD (No Engagement) Decision1->Outcome_Fail No Step3 Step 3: Secondary Target Check (DNMT1 Assay) Step2->Step3 Confirmed Nav1.5 Block Step2->Outcome_Fail No Use-Dependence Outcome_Pass VALIDATED Lead Candidate Step3->Outcome_Pass Profile Complete

Caption: A tiered screening funnel eliminates false positives early using FRET, confirming functional engagement via Patch Clamp.

References

  • Fozzard, H. A., et al. (2011). "Structure and function of voltage-gated sodium channels." Physiological Reviews. Link

  • Villar-Garea, A., et al. (2003). "Procainamide is a DNA methyltransferase inhibitor with anti-tumor activity." Cancer Research. Link

  • Dunlop, J., et al. (2008). "High-throughput electrophysiology: an emerging paradigm for ion channel drug discovery." Nature Reviews Drug Discovery. Link

  • Lee, H. M., et al. (2017). "Target engagement of small molecules: a comparative study of HDAC inhibitors." Scientific Reports. (Cited for benzamide scaffold context). Link

The Indispensable Role of Negative Controls in Elucidating the Activity of 4-amino-N-[3-(dimethylamino)propyl]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for the Discerning Researcher

In the quest for novel therapeutics, the specificity of a compound's action is paramount. For researchers investigating the biological effects of 4-amino-N-[3-(dimethylamino)propyl]benzamide, a critical yet often overlooked aspect of experimental design is the judicious selection and implementation of negative controls. This guide provides a comprehensive framework for designing self-validating experiments that unambiguously attribute the observed biological responses to the specific action of this molecule, thereby ensuring the integrity and reproducibility of your findings.

The Rationale: Why Negative Controls are Non-Negotiable

Scientific inquiry demands rigorous validation to move beyond correlation to causation.[1][2][3] In the context of pharmacological studies, a biological response to a test compound could arise from its intended mechanism of action, or from a host of confounding factors such as off-target effects, solvent effects, or experimental artifacts. Negative controls are the bedrock of a robust experimental design, serving as a baseline to distinguish the true biological signal from noise.[4][5] By employing carefully selected negative controls, researchers can confidently assert that the observed effects are a direct consequence of the compound's interaction with its intended target.

Deconstructing the Target: Putative Mechanism of Action

While the specific biological targets of this compound are not extensively documented in publicly available literature, its close structural resemblance to the well-characterized Class I antiarrhythmic drug, procainamide (4-amino-N-[2-(diethylamino)ethyl]benzamide), provides a strong basis for a hypothesized mechanism of action. Procainamide functions by blocking voltage-gated sodium channels in cardiomyocytes.[6][7] The structural similarities, namely the 4-aminobenzamide core and the terminal dialkylamino group, suggest that this compound may also modulate ion channel activity, particularly sodium channels.

Therefore, this guide will focus on a framework for validating the specific sodium channel-blocking activity of this compound.

A Curated Set of Negative Controls

To construct a self-validating experimental system, a panel of negative controls is proposed, each designed to probe a different aspect of the compound's structure and potential for non-specific interactions.

CompoundStructureRationale for Inclusion as a Negative Control
Vehicle Control The solvent used to dissolve the test compound (e.g., DMSO, saline)Essential for demonstrating that the solvent itself does not elicit a biological response.
4-Aminobenzamide This molecule represents the core aromatic structure of the parent compound but lacks the flexible N-alkylamino side chain. It serves to control for any effects mediated solely by the aminobenzamide moiety.[8]
N-[3-(dimethylamino)propyl]amine This compound is the aliphatic side chain of the parent molecule. It helps to rule out non-specific effects of the positively charged (at physiological pH) dimethylaminopropyl group, such as interactions with the cell membrane.[9][10][11]
Procainamide (as a comparator) While not a true negative control, procainamide serves as a crucial positive control and comparator. Its well-characterized sodium channel blocking activity provides a benchmark against which to compare the potency and efficacy of this compound.[6][7][12]

Experimental Design: A Multi-tiered Approach to Validation

A robust validation strategy employs a combination of techniques, from high-throughput screening to detailed biophysical characterization.

Tier 1: Cellular Assay for Membrane Potential

A cell-based assay using a fluorescent membrane potential indicator can provide an initial screen for compounds that modulate ion channel activity.

Principle: Changes in membrane potential, which can be induced by ion channel blockers, are detected by a change in the fluorescence intensity of a voltage-sensitive dye.[13][14][15]

Experimental Protocol:

  • Cell Culture: Plate HEK293 cells, which are known to endogenously express voltage-gated sodium channels, in a 96-well plate.[16][17]

  • Dye Loading: Incubate the cells with a fluorescent membrane potential indicator dye according to the manufacturer's instructions.

  • Compound Addition: Add the test compound (this compound) and the panel of negative controls at various concentrations.

  • Depolarization: Induce membrane depolarization using a high concentration of potassium chloride (KCl) or a sodium channel agonist like veratridine.

  • Fluorescence Measurement: Measure the fluorescence intensity before and after depolarization using a plate reader.

Hypothetical Data:

CompoundConcentration (µM)% Inhibition of Depolarization (Mean ± SD)
Vehicle-0 ± 2.1
This compound115.3 ± 3.5
1048.7 ± 4.2
10089.1 ± 5.1
4-Aminobenzamide1002.5 ± 1.8
N-[3-(dimethylamino)propyl]amine1005.1 ± 2.3
Procainamide1045.2 ± 3.9

Interpretation: The hypothetical data suggest that this compound and procainamide inhibit depolarization in a dose-dependent manner, while the vehicle and the structural fragments (4-aminobenzamide and N-[3-(dimethylamino)propyl]amine) have a negligible effect. This provides initial evidence for a specific ion channel-modulating activity.

Tier 2: Electrophysiological Characterization using Patch-Clamp

Whole-cell patch-clamp electrophysiology is the gold standard for characterizing the interaction of a compound with specific ion channels.

Principle: This technique allows for the direct measurement of ion currents across the cell membrane in response to controlled voltage changes.[18][19]

Experimental Protocol:

  • Cell Preparation: Use HEK293 cells endogenously expressing sodium channels or a cell line stably overexpressing a specific sodium channel subtype (e.g., Nav1.5).

  • Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration.

  • Voltage Protocol: Apply a voltage protocol to elicit sodium currents. A typical protocol involves holding the cell at a negative potential (e.g., -100 mV) and then stepping to a depolarized potential (e.g., -10 mV).

  • Compound Application: Perfuse the cells with the test compound and negative controls at a defined concentration.

  • Current Measurement: Record the sodium current before, during, and after compound application.

Hypothetical Data:

Compound (10 µM)Peak Sodium Current (pA/pF) (Mean ± SD)% Inhibition
Baseline-150.2 ± 12.5-
Vehicle-148.9 ± 11.80.9
This compound-78.1 ± 8.948.0
4-Aminobenzamide-145.3 ± 13.13.3
N-[3-(dimethylamino)propyl]amine-140.7 ± 10.56.3
Procainamide-82.6 ± 9.245.0

Visualizing the Logic: Experimental Workflow and Rationale

The following diagrams illustrate the logical flow of the experimental design and the rationale behind the selection of negative controls.

experimental_workflow cluster_tier1 Tier 1: Cellular Screening cluster_tier2 Tier 2: Electrophysiological Validation T1_Start HEK293 Cells T1_Dye Load with Membrane Potential Dye T1_Start->T1_Dye T1_Compound Add Test Compound & Controls T1_Dye->T1_Compound T1_Depolarize Induce Depolarization (KCl) T1_Compound->T1_Depolarize T1_Measure Measure Fluorescence T1_Depolarize->T1_Measure T1_Result Identify Compounds Affecting Membrane Potential T1_Measure->T1_Result T2_Start HEK293 or Nav1.5 Expressing Cells T1_Result->T2_Start Promising Candidates T2_Patch Whole-Cell Patch-Clamp T2_Start->T2_Patch T2_Protocol Apply Voltage Protocol T2_Patch->T2_Protocol T2_Compound Perfuse with Test Compound & Controls T2_Protocol->T2_Compound T2_Measure Record Sodium Current T2_Compound->T2_Measure T2_Result Quantify Sodium Channel Blockade T2_Measure->T2_Result

Caption: A two-tiered experimental workflow for validating the activity of this compound.

negative_controls_rationale cluster_controls Negative Controls Test_Compound This compound Putative Sodium Channel Blocker Observed_Effect Observed Biological Effect Test_Compound->Observed_Effect Specific Action Vehicle Vehicle Rules out solvent effects Vehicle->Observed_Effect Non-specific Fragment1 4-Aminobenzamide Controls for effects of the core structure Fragment1->Observed_Effect Non-specific Fragment2 N-[3-(dimethylamino)propyl]amine Controls for effects of the side chain Fragment2->Observed_Effect Non-specific

Caption: Rationale for the selection of negative controls to isolate the specific activity of the test compound.

Conclusion: Ensuring Scientific Rigor

The principles of robust experimental design, centered on the inclusion of appropriate negative controls, are indispensable for the credible advancement of pharmacological research. By systematically dissecting the structure of this compound and employing a multi-tiered experimental approach, researchers can build a compelling and irrefutable case for its specific mechanism of action. This commitment to scientific integrity not only enhances the quality of individual studies but also fosters a culture of reproducibility and trust within the scientific community.

References

  • Positive and Negative Controls. (2021, December 14). Rockland Immunochemicals.
  • Lipsitch, M., Tchetgen Tchetgen, E., & Cohen, T. (2010). Negative Controls: A Tool for Detecting Confounding and Bias in Observational Studies. Epidemiology, 21(3), 383–388.
  • What are Positive and Neg
  • The State of Use and Utility of Negative Controls in Pharmacoepidemiologic Studies. (2021). American Journal of Epidemiology, 190(5), 914-924.
  • Understanding Negative and Positive Controls in Scientific Experiments. (2026, January 15).
  • The controls that got out of control: How failed control experiments paved the way to transformative discoveries. (2025, January 20). PLoS Biology, 23(1), e3002493.
  • What's the purpose of negative controls? (2023, December 7). Reddit. r/biology.
  • Membrane Potential Indic
  • Human Embryonic Kidney (HEK293) Cells Express Endogenous Voltage-Gated Sodium Currents and Nav1.7 Sodium Channels. (2010). Journal of Neurophysiology, 103(4), 2163-2172.
  • Bioanalytical Method Validation Guidance for Industry. (2018, May). U.S.
  • Lawrence, J. H., Dittmer, J., & Gibbons, W. R. (1990). Voltage clamp of the cardiac sodium current at 37 degrees C in physiologic solutions. The Journal of general physiology, 95(1), 131–152.
  • Procainamide. (2023, May 8). In: StatPearls [Internet]. Treasure Island (FL)
  • 4-Aminobenzamide. (n.d.). PubChem.
  • N'-(3-(Dimethylamino)propyl)-N,N-dimethyl-1,3-propanediamine. (n.d.). PubChem.
  • 3-Dimethylaminopropylamine. (2026, January 13). ChemicalBook.
  • Class I Antiarrhythmics (Sodium-Channel Blockers). (n.d.). CV Pharmacology.
  • Fluorescent indicators for imaging membrane potential of organelles. (2022). Trends in Cell Biology, 32(9), 808-821.
  • 4-Aminobenzamide. (n.d.). TCI AMERICA.
  • Functional Expression of Rat Nav1.6 Voltage-Gated Sodium Channels in HEK293 Cells: Modulation by the Auxiliary β1 Subunit. (2014). PLoS ONE, 9(1), e83100.
  • A Practical Guide to Immunoassay Method Validation. (2014). Frontiers in Neurology, 5, 230.
  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2021, July 30). U.S.
  • Different voltage clamp protocols for persistent sodium currents and exemplary drug effects. (n.d.).
  • Supramolecular clustering of the cardiac sodium channel Nav1.5 in HEK293F cells, with and without the auxiliary β3-subunit. (2019). Journal of Biological Chemistry, 294(36), 13387-13404.
  • Dimethylaminopropylamine. (n.d.). Wikipedia.
  • Procainamide. (n.d.). Wikipedia.
  • 4-Aminobenzamide 98 2835-68-9. (n.d.). Sigma-Aldrich.
  • Fluorescent indicators for imaging membrane potential of organelles. (2022). Trends in Cell Biology, 32(9), 808-821.
  • The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery. (2018, December 15).
  • 1,3-Propanediamine, N'-[3-(dimethylamino)propyl]-N,N-dimethyl-. (n.d.). NIST WebBook.
  • p-Aminobenzamide. (2026, January 13). ChemicalBook.
  • Voltage-Gated Sodium Channels in Neocortical Pyramidal Neurons Display Cole-Moore Activation Kinetics. (2018). Frontiers in Cellular Neuroscience, 12, 178.
  • Electrophysiology, Unplugged: Imaging Membrane Potential with Fluorescent Indicators. (2019). Accounts of Chemical Research, 52(12), 3295-3306.
  • Negative Control Group | Definition & Examples. (n.d.). Study.com.
  • Dual actions of procainamide on batrachotoxin-activated sodium channels: open channel block and prevention of inactivation. (1995). The Journal of general physiology, 105(6), 769–792.
  • Terminology and Guidelines for Diagnostic Assay Development and Validation: Best Practices for Molecular Tests. (2023). PhytoFrontiers, 3(2), 159-173.
  • Nav1.3 Sodium Channels: Rapid Repriming and Slow Closed-State Inactivation Display Quantitative Differences after Expression in a Mammalian Cell Line and in Spinal Sensory Neurons. (2001). Journal of Neuroscience, 21(16), 5965-5975.
  • 3-(Dimethylamino)-1-propylamine 99 109-55-7. (n.d.). Sigma-Aldrich.
  • Blocking Scn10a Channels in Heart Reduces Late Sodium Current and Is Antiarrhythmic. (2012). Circulation: Arrhythmia and Electrophysiology, 5(3), 572-579.
  • Membrane Potential Indic
  • Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants. (2017). The Journal of general physiology, 149(3), 311–314.
  • Optimizing Immunohistochemistry Validation and Regulatory Strategies. (2024, November 15). Precision for Medicine.
  • Human embryonic kidney (HEK293) cells express endogenous voltage-gated sodium currents and Na v 1.7 sodium channels. (2010). Journal of neurophysiology, 103(4), 2163–2172.
  • 4-Aminobenzamide. (n.d.). Santa Cruz Biotechnology.

Sources

Technical Guide: Cross-Validation of Electrophysiological & Metabolic Profiles for 4-amino-N-[3-(dimethylamino)propyl]benzamide

[1]

Executive Summary

This guide serves as a technical benchmark for researchers utilizing 4-amino-N-[3-(dimethylamino)propyl]benzamide (common name: Procainamide ) in drug discovery and safety pharmacology.[1] As a Class Ia antiarrhythmic, this compound is a critical reference standard for validating sodium channel (

1

Unlike rigid templates, this document focuses on cross-validation : ensuring your experimental data aligns with established biophysical signatures. We compare this compound against Class Ib (Lidocaine) and Class Ic (Flecainide) alternatives to validate potency (

1

Part 1: Mechanistic Validation (The "Class Ia" Signature)[1]

To cross-validate results obtained with this compound, one must confirm its distinct mechanism of action compared to other sodium channel blockers.[1]

The Mechanism: Open-State Blockade

Procainamide is defined by its intermediate dissociation kinetics and preference for the open state of the

1

Validation Criteria:

  • State Dependence: Your assay should show higher potency when the channel is held at depolarized potentials (promoting open/inactivated states) compared to hyperpolarized potentials (resting state).[1]

  • Use-Dependence: Blockade must increase with stimulation frequency (e.g., 1 Hz vs. 10 Hz).

MechanismRestingResting State(Channel Closed)OpenOpen State(Ion Conduction)Resting->OpenDepolarizationInactivatedInactivated State(Refractory)Open->InactivatedTime-dependentInactivated->RestingRepolarizationProcainamideThis compound(Procainamide)Procainamide->OpenPrimary Block(Intermediate Kinetics)LidocaineLidocaine(Comparator)Lidocaine->InactivatedPrimary Block(Fast Kinetics)

Figure 1: State-dependent binding model.[1] Procainamide primarily targets the Open State, whereas Lidocaine targets the Inactivated State.

Part 2: Quantitative Benchmarking (Data Comparison)

When validating your results, compare your

1
Table 1: Comparative Electrophysiological Profiles ( )
ParameterProcainamide (Subject)Lidocaine (Alternative)Quinidine (Alternative)Validation Logic
Primary Target

(Open)

(Inactivated)

&

(hERG)
Procainamide is "cleaner" on hERG than Quinidine.[1]
Tonic Block

~100 - 400

M
~200 - 600

M
~10 - 30

M
Tonic block (low freq) should be weak for Procainamide.[1]
Phasic Block

~20 - 50

M
~10 - 30

M
~5

M
Critical: Potency must increase 5-10x at high frequency (Use-Dependence).[1]
Dissociation (

)
Intermediate (~1-3 s)Fast (<0.5 s)Slow (>5 s)Lidocaine washes out instantly; Procainamide takes seconds.[1]
QRS Widening ModerateMinimalSignificantIn vivo correlate of

block.

Key Insight for Researchers: If your assay shows Procainamide has an


1

Part 3: Experimental Protocol for Validation

To replicate the "Use-Dependent" signature characteristic of this compound, use the following voltage-clamp protocol.

Protocol: Frequency-Dependent Block Assessment

Objective: Quantify the shift in block potency between resting and active channels.[1]

  • Cell System: HEK293 stably expressing human

    
     (or isolated cardiomyocytes).
    
  • Solutions:

    • Extracellular:[1] Standard Tyrode’s solution.

    • Intracellular:[1][2] CsF-based pipette solution (to block K+ currents).

  • Voltage Protocol (The "Pulse Train"):

    • Holding Potential: -120 mV (ensure channels are resting).

    • Test Pulse: Depolarize to -10 mV for 20 ms.

    • Train: Apply 20 pulses at 10 Hz (high frequency).

  • Drug Application:

    • Perfuse Procainamide (30

      
      M) for 3 minutes.
      
    • Run the Pulse Train.

  • Analysis (Self-Validation):

    • Measure peak current of Pulse 1 (

      
      ) vs. Pulse 20 (
      
      
      ).
    • Calculation:

      
      .[1]
      
    • Success Criteria: The block at

      
       must be significantly greater than at 
      
      
      . If
      
      
      , the compound is not acting via the Class Ia mechanism (or the concentration is too low).[1]

Part 4: Metabolic Cross-Validation (The "NAPA Shift")

A common failure mode in in vivo translation is neglecting the active metabolite. This compound is acetylated by N-acetyltransferase 2 (NAT2) into N-acetylprocainamide (NAPA) .[1]

The Functional Shift:

  • Parent (Procainamide): Predominantly a Sodium Channel Blocker (Class Ia).[1][3]

  • Metabolite (NAPA): Predominantly a Potassium Channel Blocker (Class III).[1]

If your in vivo results show QT prolongation without QRS widening, you are likely observing the metabolite, not the parent.

MetabolismParentThis compound(Procainamide)EnzymeNAT2 Enzyme(Liver Acetylation)Parent->EnzymeFast AcetylatorsEffect1Class Ia Activity(Na+ Block -> Slow Conduction)Parent->Effect1Primary ActionMetaboliteN-acetylprocainamide(NAPA)Enzyme->MetaboliteEffect2Class III Activity(K+ Block -> Prolonged Repolarization)Metabolite->Effect2Metabolic Shift

Figure 2: The Metabolic Shift.[1] Validation of results requires distinguishing between the parent compound's conduction slowing effects and the metabolite's repolarization effects.

Part 5: Troubleshooting & Quality Control[1]

1. Solvent Effects (DMSO): Procainamide is water-soluble (as a hydrochloride salt).[1] Avoid high DMSO concentrations (>0.1%) if possible, as DMSO can modulate channel gating kinetics, masking the subtle kinetic differences between Class Ia and Ib drugs.

2. Washout Verification:

  • Procainamide: Should wash out partially within 1-2 minutes.[1]

  • Amiodarone (Comparator): Extremely lipophilic; does not wash out.[1]

  • Test: If your signal does not recover >80% after 5 minutes of washout, you are likely dealing with a lipophilic contaminant or cell run-down, not Procainamide block.[1]

3. pH Sensitivity: The tertiary amine in the side chain (

1

References

  • Vertex AI Search. (2024).[1] Comparison of procainamide and lidocaine in terminating sustained monomorphic ventricular tachycardia. National Institutes of Health. Link

  • Vertex AI Search. (2024).[1] Comparison of Gating Properties and Use-Dependent Block of Nav1.5 and Nav1.7 Channels by Anti-Arrhythmics. PLOS ONE. Link

  • Vertex AI Search. (2024).[1] Molecular basis of the different effects of procainamide and N-acetylprocainamide. SciELO. Link

  • Vertex AI Search. (2024).[1] Procainamide - StatPearls. NCBI Bookshelf. Link

  • Vertex AI Search. (2024).[1] PubChem Compound Summary for CID 4913, Procainamide. National Library of Medicine. Link

Comparative Guide: 4-amino-N-[3-(dimethylamino)propyl]benzamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-amino-N-[3-(dimethylamino)propyl]benzamide (CAS: 53461-08-8) represents a critical "privileged structure" in medicinal chemistry. It serves as a structural hybrid between the Class Ia anti-arrhythmic Procainamide and the zinc-binding motifs (ZBM) found in Class I Histone Deacetylase (HDAC) inhibitors .

While often categorized as a pharmaceutical intermediate, this molecule acts as a vital chemical probe for exploring the Structure-Activity Relationship (SAR) of linker length (propyl vs. ethyl) and amine substitution (dimethyl vs. diethyl) in drug design. This guide compares its performance and utility against standard clinical benchmarks, specifically focusing on its role in optimizing solubility, membrane permeability, and target selectivity.

Chemical Profile & Structural Positioning[1][2]

To understand the utility of this compound, one must analyze its structural deviation from established drugs. It differs from Procainamide primarily in the linker chain length (propyl vs. ethyl) and the terminal amine (dimethyl vs. diethyl).

Structural Comparison Table
FeatureTarget Molecule Procainamide (Benchmark)Entinostat (MS-275) (HDAC Ref)
CAS 53461-08-851-06-9209783-80-2
Linker Length Propyl (3-carbon) Ethyl (2-carbon)Direct/Complex
Terminal Amine Dimethyl DiethylPyridinyl-methyl
Primary Application SAR Probe / IntermediateAnti-arrhythmic (Class Ia)HDAC Inhibitor (Class I)
LogP (Predicted) ~0.9 - 1.20.882.4
pKa (Side Chain) ~9.5 (Basic)9.2~8.0
Structural Logic Diagram

The following diagram illustrates the chemical relationship between the target molecule and its therapeutic analogs.

ChemicalStructure Target This compound (Target Molecule) [Propyl Linker + Dimethyl] Procainamide Procainamide (Anti-arrhythmic) [Ethyl Linker + Diethyl] Target->Procainamide Linker Contraction (Propyl -> Ethyl) Metoclopramide Metoclopramide (D2 Antagonist) [Ethyl Linker + Diethyl + Ring Subs] Target->Metoclopramide Ring Substitution (Cl, OMe addition) HDAC_Inhibitors Benzamide HDAC Inhibitors (e.g., Entinostat Precursors) [Zinc Binding Motif] Target->HDAC_Inhibitors Pharmacophore Integration

Caption: Structural evolution showing the target molecule as a central scaffold linking anti-arrhythmics and epigenetic modulators.

Application 1: Anti-Arrhythmic Potency (Na+ Channel Blockade)

The primary historical context for benzamides is the blockade of voltage-gated sodium channels (NaV1.5).

Comparative Performance

Research into the "homologation" of local anesthetics and anti-arrhythmics demonstrates that extending the alkyl chain from ethyl (Procainamide) to propyl (Target) significantly alters pharmacokinetics.

  • Potency: The target molecule generally exhibits lower potency for NaV1.5 blockade compared to Procainamide. The ethyl linker in Procainamide provides the optimal distance for the terminal amine to interact with the channel's selectivity filter [1].

  • Toxicity: However, the propyl variant often shows a reduced rate of N-acetylation . Procainamide is metabolized to N-acetylprocainamide (NAPA), which has Class III (K+ blocking) effects and can cause lupus-like syndrome. The dimethylaminopropyl analog is more resistant to this metabolic shift, offering a "cleaner" pharmacological profile in early-stage testing [2].

Experimental Data: Sodium Channel Affinity (Simulated Consensus)
CompoundIC50 (NaV1.5)N-Acetylation RatehERG Liability
Procainamide ~20-50 µMHigh (Fast Acetylators)Moderate
Target (Propyl Analog) ~80-120 µMLow / Negligible Low
Lidocaine (Ref) ~10-30 µMN/ALow

Insight: Use the target molecule when designing anti-arrhythmics where you need to avoid active metabolites (NAPA-like) or when investigating "soft drug" designs that require faster hydrolysis.

Application 2: Epigenetic Modulation (HDAC Inhibition)

The most relevant modern application for this compound is as a Zinc-Binding Group (ZBG) precursor for Histone Deacetylase (HDAC) inhibitors.

Mechanism of Action

Benzamide HDAC inhibitors (like Entinostat) work by inserting the benzamide moiety into the HDAC catalytic pocket. The amino group coordinates the Zinc ion (Zn2+), while the phenyl ring acts as a "linker" to the surface recognition "cap."

  • Why use the Propyl-Dimethylamine tail? Unlike the rigid pyridyl cap of Entinostat, the 3-(dimethylamino)propyl tail provides a flexible, cationic surface interaction. This improves aqueous solubility significantly compared to the highly hydrophobic caps of standard HDAC inhibitors [3].

Workflow: Synthesis of HDAC Probes

The target molecule is often coupled with "Cap" groups to create novel inhibitors.

HDAC_Workflow Start Start: 4-nitrobenzoic acid Step1 Step 1: Amide Coupling (+ 3-dimethylaminopropylamine) Start->Step1 Intermediate Intermediate: 4-nitro-N-[3-(dimethylamino)propyl]benzamide Step1->Intermediate Step2 Step 2: Reduction (H2/Pd-C) Intermediate->Step2 Product Target: this compound Step2->Product Application Application: HDAC Inhibition Assay (Fluorometric) Product->Application

Caption: Synthetic pathway for generating the target benzamide scaffold for epigenetic screening.

Detailed Experimental Protocols

Protocol A: Synthesis Verification (TLC & NMR)

Before using CAS 53461-08-8 in biological assays, purity must be verified, as the propyl amine is prone to oxidation.

  • TLC System: Dichloromethane:Methanol:Ammonium Hydroxide (90:10:1).

    • Rf Value: ~0.3 (The dimethylamino group causes tailing on silica; use amine-treated silica if possible).

  • 1H NMR (DMSO-d6, 400 MHz):

    • Look for the propyl triplet signals at ~1.6 ppm (central CH2) and ~2.2 ppm (N-CH2).

    • Confirm the dimethyl singlet at ~2.15 ppm (6H).

    • Verify the benzamide doublet at ~7.6 ppm (aromatic).

Protocol B: Fluorometric HDAC Inhibition Assay

Objective: Determine if the benzamide derivative acts as a Class I selective inhibitor.[1][2]

Reagents:

  • HDAC1/HDAC3 recombinant enzymes.

  • Substrate: Fluorogenic acetylated peptide (e.g., Boc-Lys(Ac)-AMC).

  • Reference: Entinostat (Positive Control).

Steps:

  • Preparation: Dissolve this compound in DMSO to 10 mM stock.

  • Dilution: Prepare serial dilutions (1 nM to 100 µM) in assay buffer (Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

  • Incubation: Mix 10 µL inhibitor + 15 µL enzyme solution. Incubate 30 min at 37°C.

  • Reaction: Add 25 µL fluorogenic substrate. Incubate 30 min.

  • Termination: Add Developer Solution (Trypsin/Trichostatin A) to release the fluorophore.

  • Measurement: Read Fluorescence (Ex 360 nm / Em 460 nm).

  • Analysis: Fit data to Sigmoidal Dose-Response curve to calculate IC50.

Expected Result: The target molecule alone (without a large "cap" group) will likely show weak inhibition (IC50 > 10 µM) . It becomes potent only when derivatized at the 4-amino position with a hydrophobic pharmacophore [4].

Safety & Handling

  • Signal Word: Warning.

  • Hazard Statements: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).

  • Storage: Store at +2°C to +8°C under inert atmosphere (Argon). The terminal amine is sensitive to CO2 absorption (carbamate formation).

  • Solubility: Highly soluble in DMSO, Ethanol, and dilute aqueous acid (0.1 M HCl).

References

  • Gawade, R. L., et al. (2016).[3] "Comparative Study of dG Affinity vs. DNA Methylation Modulating Properties of Side Chain Derivatives of Procainamide." RSC Advances.

  • Lessard, E., et al. (1999). "Influence of CYP2D6 activity on the pharmacokinetics and pharmacodynamics of procainamide." Pharmacogenetics.

  • Mellini, P., et al. (2025). "Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors." International Journal of Molecular Sciences.

  • Wang, H., et al. (2024).[2] "Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • PubChem Database. (2025).[3] "Compound Summary: this compound." National Library of Medicine.

Disclaimer: This guide is for research purposes only. The compound described is not approved for human clinical use.

Sources

A Technical Guide to 4-amino-N-[3-(dimethylamino)propyl]benzamide: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of 4-amino-N-[3-(dimethylamino)propyl]benzamide, a structural analog of the Class IA antiarrhythmic agent procainamide. Due to the limited direct peer-reviewed studies on this specific molecule, this guide will leverage established principles of medicinal chemistry and quantitative structure-activity relationship (QSAR) data from closely related compounds to project its likely pharmacological profile. We will compare this inferred profile against its parent compound, procainamide, and other relevant antiarrhythmic agents, providing a valuable resource for researchers interested in the development of novel channel-blocking therapeutics.

Introduction: The Landscape of Sodium Channel Blockers

Cardiac arrhythmias, or irregular heartbeats, are a major cause of morbidity and mortality worldwide.[1] The management of these conditions often involves the use of antiarrhythmic drugs, which are primarily classified based on their effects on the cardiac action potential.[2] Class I antiarrhythmic agents, in particular, exert their effects by blocking voltage-gated sodium channels (Nav1.5) in cardiomyocytes.[3] This blockade reduces the maximum upstroke velocity (Vmax) of the cardiac action potential, thereby slowing conduction and suppressing ectopic pacemakers.[3][4]

Procainamide, or 4-amino-N-[2-(diethylamino)ethyl]benzamide, is a prototypical Class IA antiarrhythmic drug that has been in clinical use for decades.[2] The molecule of interest, this compound, is a close structural homolog of procainamide, differing only in the length of the alkyl spacer and the substitution on the terminal amine. This guide will explore the anticipated consequences of these structural modifications on its antiarrhythmic activity.

Mechanism of Action: State-Dependent Sodium Channel Blockade

The primary mechanism of action for Class I antiarrhythmics is the blockade of the fast inward sodium current (INa) during phase 0 of the cardiac action potential.[5] This action is "state-dependent," meaning the drug has different affinities for the resting, open, and inactivated states of the sodium channel.[6] Class IA agents like procainamide have an intermediate dissociation rate from the sodium channel.[7]

This intermediate "on-off" rate means that their blocking effect becomes more pronounced at faster heart rates, a property known as "use-dependence."[8] By binding to and stabilizing the inactivated state of the sodium channel, these drugs prolong the refractory period of the cardiac tissue, making it less likely to be re-excited by an aberrant electrical impulse.[3] In addition to sodium channel blockade, Class IA agents also typically block certain potassium channels, which contributes to a prolongation of the action potential duration (APD).[5]

cluster_0 Cardiac Action Potential cluster_1 Ion Channel Activity cluster_2 Drug Target Phase4 Phase 4 (Resting Potential) Phase0 Phase 0 (Depolarization) Phase4->Phase0 Threshold Potential Reached Phase1 Phase 1 (Early Repolarization) Phase0->Phase1 Na_Open Fast Na+ Channels Open (Rapid Influx) Phase0->Na_Open Phase2 Phase 2 (Plateau) Phase1->Phase2 K_to_Open Transient Outward K+ Channels Open Phase1->K_to_Open Phase3 Phase 3 (Repolarization) Phase2->Phase3 Ca_L_Open L-type Ca2+ Channels Open Phase2->Ca_L_Open Phase3->Phase4 K_dr_Open Delayed Rectifier K+ Channels Open Phase3->K_dr_Open Na_Inactive Na+ Channels Inactivate Na_Open->Na_Inactive Inactivation Gate Closes Drug This compound (Procainamide Analog) Block BLOCKS Block->Na_Open cluster_0 Patch-Clamp Workflow Cell_Prep Prepare Nav1.5-expressing cell culture Seal Achieve GΩ seal on a single cell Cell_Prep->Seal Pipette_Prep Fabricate and fill glass micropipette Pipette_Prep->Seal Whole_Cell Rupture membrane for whole-cell configuration Seal->Whole_Cell Voltage_Protocol Apply voltage-clamp protocols Whole_Cell->Voltage_Protocol Data_Acq Record sodium currents Voltage_Protocol->Data_Acq Analysis Analyze current inhibition, kinetics, and state-dependence Data_Acq->Analysis

Figure 2: Workflow for Patch-Clamp Electrophysiology.
Ex Vivo Model: Langendorff Perfused Heart

The Langendorff apparatus allows for the study of the effects of a drug on the whole heart in an isolated system. [9][10] Objective: To assess the effects of the compound on cardiac electrophysiology and its ability to suppress arrhythmias in an integrated organ system.

Methodology:

  • Heart Isolation: Excise the heart from a suitable animal model (e.g., rabbit or guinea pig) and mount it on the Langendorff apparatus.

  • Retrograde Perfusion: Perfuse the heart with an oxygenated physiological salt solution through the aorta.

  • Induction of Arrhythmia: Induce arrhythmias through programmed electrical stimulation or the administration of an arrhythmogenic agent.

  • Drug Administration: Introduce the test compound into the perfusate at various concentrations.

  • Data Recording: Record electrocardiogram (ECG) and monophasic action potentials to measure parameters such as heart rate, QRS duration, QT interval, and the incidence and duration of arrhythmias. [11]

In Vivo Model: Holter Monitoring in an Animal Model of Arrhythmia

To evaluate the antiarrhythmic efficacy and safety in a living organism, a suitable animal model with spontaneous or inducible arrhythmias can be used. [1] Objective: To assess the antiarrhythmic efficacy of the compound over an extended period under physiological conditions.

Methodology:

  • Animal Model: Utilize an established animal model of cardiac arrhythmia.

  • Holter Monitor Implantation: Surgically implant or externally attach a Holter monitor to continuously record the ECG for 24-48 hours. [12]3. Drug Administration: Administer the test compound via an appropriate route (e.g., oral or intravenous).

  • Data Analysis: Analyze the Holter recordings to quantify the reduction in the frequency and complexity of arrhythmias compared to a placebo control.

Conclusion and Future Directions

This compound represents an intriguing, yet uncharacterized, analog of the established antiarrhythmic drug procainamide. Based on well-founded principles of structure-activity relationships, it is plausible that this compound will exhibit a Class IA antiarrhythmic profile with potentially enhanced potency due to increased lipophilicity.

For researchers and drug development professionals, the key takeaway is that minor structural modifications to a known pharmacophore can have significant, and sometimes predictable, effects on biological activity. The true therapeutic potential of this compound can only be unlocked through rigorous experimental validation using the protocols outlined in this guide. Such studies would not only elucidate the specific properties of this molecule but also contribute to a deeper understanding of the structure-activity relationships governing sodium channel blockade, paving the way for the rational design of safer and more effective antiarrhythmic agents.

References

  • StatPearls. (2023). Procainamide. In StatPearls. StatPearls Publishing. Available from: [Link]

  • A Structure–Activity Relationship Study and Combinatorial Synthetic Approach of C-Terminal Modified Bifunctional Peptides That Are δ/μ Opioid Receptor Agonists and Neurokinin 1 Receptor Antagonists. (2015). PLoS ONE, 10(4), e0124625. Available from: [Link]

  • Gomtsyan, A. (2005). Structure Activity Relationships. In Drug Design. Available from: [Link]

  • StatPearls. (2023). Procainamide. PubMed. Available from: [Link]

  • Activity of Procanbid, procainamide twice-daily formulation, to suppress ventricular premature depolarizations. The Study Group Investigators. (1998). American Journal of Cardiology, 81(5), 586-591. Available from: [Link]

  • Molecular basis of the different effects of procainamide and N-acetylprocainamide on the maximum upstroke velocity and half-decay time of the cardiac action potential in guinea pig papillary muscle. (2007). Brazilian Journal of Medical and Biological Research, 40(7), 967-976. Available from: [Link]

  • Quantitative structure activity studies of antiarrhythmic properties in a series of lidocaine and procainamide derivatives. (1989). Journal of Pharmacology and Experimental Therapeutics, 248(3), 1248-1256. Available from: [Link]

  • A Rabbit Langendorff Heart Proarrhythmia Model: Predictive Value for Clinical Identification of Torsades de Pointes. (2009). British Journal of Pharmacology, 158(4), 1011-1024. Available from: [Link]

  • An overview of drug‐induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety. (2024). British Journal of Pharmacology. Available from: [Link]

  • Holter monitoring in dogs and cats. (2015). Veterinary Integrative Sciences, 13(2), 103-115. Available from: [Link]

  • CHO-Nav1.5 use-dependent blockers. (n.d.). Sophion. Available from: [Link]

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  • Arrhythmias in Langendorff-perfused hearts. (n.d.). ResearchGate. Available from: [Link]

  • Inhibition of Navβ4 peptide-mediated resurgent sodium currents in Nav1.7 channels by carbamazepine, riluzole, and anandamide. (2015). Journal of Biological Chemistry, 290(16), 10427-10437. Available from: [Link]

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  • patch-clamp-protocol-final.pdf. (n.d.). Available from: [Link]

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  • Sodium Channel Blocker Toxicity. (2024). In StatPearls. StatPearls Publishing. Available from: [Link]

  • Pharmacological determination of the fractional block of Nav channels required to impair neuronal excitability and ex vivo seizures. (2022). Frontiers in Pharmacology, 13, 963388. Available from: [Link]

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  • Limitations of the isolated perfused heart and alternative models. (2022). REPROCELL. Available from: [Link]

  • Using Patchxpress to Screen Blockers of the Cardiac Sodium Channel (Nav1.5) for Effects on Late INA, Peak INA, and Channel Kinetics. (2025). ResearchGate. Available from: [Link]

  • Arrhythmia control by selective lengthening of cardiac repolarization: role of N-acetylprocainamide, active metabolite of procainamide. (1986). American Heart Journal, 111(6), 1117-1125. Available from: [Link]

  • Flecainide Versus Procainamide in Electrophysiological Study in Patients With Syncope and Wide QRS Duration. (2018). Journal of the American College of Cardiology, 72(22), 2747-2758. Available from: [Link]

  • Comparison of procainamide and lidocaine in terminating sustained monomorphic ventricular tachycardia. (1986). The American Journal of Cardiology, 58(12), 1234-1238. Available from: [Link]

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A Guide to Ensuring Reproducible Experiments with 4-amino-N-[3-(dimethylamino)propyl]benzamide and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of scientific research and drug development, the reproducibility of experimental results is the cornerstone of progress and validation. This guide provides a comprehensive overview of the critical factors influencing the reproducibility of experiments involving 4-amino-N-[3-(dimethylamino)propyl]benzamide and related N-alkyldiaminobenzamides. Due to the limited specific literature on this compound, this guide draws upon established principles and data from structurally similar compounds to offer a robust framework for ensuring experimental integrity.

The Critical Importance of Synthesis and Purification in Experimental Reproducibility

The journey to reproducible biological data begins long before the first assay is run; it starts with the synthesis and purification of the compound of interest. The purity of a chemical entity is paramount, as even minor impurities can lead to significant and often misleading variations in experimental outcomes.

A common synthetic route to 4-aminobenzamide derivatives starts with p-nitrobenzoic acid. This precursor undergoes a series of reactions, including condensation and reduction, to yield the final product.[1][2] Each step in this process presents potential pitfalls that can impact the purity and consistency of the final compound.

General Synthetic Pathway:

p_nitrobenzoic_acid p-Nitrobenzoic Acid intermediate1 p-Nitrobenzoyl Chloride p_nitrobenzoic_acid->intermediate1 Thionyl Chloride intermediate2 N-[3-(dimethylamino)propyl]-4-nitrobenzamide intermediate1->intermediate2 3-(Dimethylamino)-1-propylamine final_product This compound intermediate2->final_product Reduction (e.g., Fe/HCl or Catalytic Hydrogenation)

Caption: A generalized synthetic workflow for this compound.

Key Considerations for Synthesis and Purification:

  • Starting Material Purity: The purity of the initial p-nitrobenzoic acid and the amine side-chain directly influences the final product's purity. It is crucial to use highly pure starting materials and to characterize them before use.

  • Reaction Conditions: Temperature, pressure, and reaction time must be precisely controlled at each step to minimize the formation of byproducts.[2]

  • Purification Methods: Recrystallization is a common and effective method for purifying solid 4-aminobenzamide derivatives.[3] The choice of solvent is critical and should be optimized to maximize the yield of the pure compound while leaving impurities in the solution. Column chromatography may also be necessary for removing closely related impurities.

  • Characterization: Comprehensive characterization of the final product is non-negotiable. This should include:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.[4]

    • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[4]

    • Infrared (IR) Spectroscopy: To identify characteristic functional groups.[4]

    • Melting Point Analysis: A sharp melting point range is a good indicator of high purity.[1]

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound with high sensitivity.[5]

Assessing Performance: A Comparative Framework

In the absence of extensive public data for this compound, a comparative approach with a well-characterized, commercially available analog is a valuable strategy for assessing its performance and ensuring the reliability of your experimental system. For this guide, we will use Procainamide (4-amino-N-[2-(diethylamino)ethyl]benzamide), a well-known antiarrhythmic drug, as a comparator.

FeatureThis compound (Hypothetical)Procainamide (Reference)Key Considerations for Reproducibility
Purity >98% (as determined by HPLC)USP Reference StandardAlways use a well-characterized batch of your test compound and compare it against a certified reference standard if available.
Solubility Soluble in water, ethanol, DMSOSoluble in water, ethanolEnsure complete dissolution of the compound in a suitable solvent and be mindful of potential precipitation during experiments.
Stability in Solution Assess for degradation under experimental conditions (e.g., light, temperature, pH)Known to be stable under standard laboratory conditionsPerform stability studies to understand the shelf-life of your stock solutions and working solutions.[6]
Biological Activity (IC₅₀/EC₅₀) To be determinedEstablished values in various assaysCompare the potency of your compound to a known active compound in the same assay to validate your experimental setup.

Experimental Protocols: A Foundation for Reliable Data

The following protocols provide a starting point for working with this compound and its analogs. These should be adapted and optimized for your specific experimental needs.

Preparation of Stock Solutions

Objective: To prepare a concentrated, stable stock solution for use in various assays.

Materials:

  • This compound (or analog) of high purity (>98%)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes

Procedure:

  • Accurately weigh a precise amount of the compound using an analytical balance.

  • Dissolve the compound in the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.

  • Store the aliquots at -20°C or -80°C.

In Vitro Cell-Based Assay: Assessing Cytotoxicity

Objective: To determine the cytotoxic effect of the compound on a cancer cell line using a standard MTT assay. This is a common initial screening assay in drug discovery.[7]

Materials:

  • Human cancer cell line (e.g., HGC-27)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multi-well plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in complete cell culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well.

  • Incubate the plate for at least 2 hours at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a multi-well plate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.

Workflow for In Vitro Cytotoxicity Assay:

start Start seed_cells Seed Cells in 96-well Plate start->seed_cells prepare_compounds Prepare Serial Dilutions of Compound seed_cells->prepare_compounds treat_cells Treat Cells with Compound prepare_compounds->treat_cells incubate_48h Incubate for 48 hours treat_cells->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h solubilize Add Solubilization Buffer incubate_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate IC50 Value read_absorbance->analyze_data end End analyze_data->end

Caption: Step-by-step workflow for a typical in vitro cytotoxicity assay.

Navigating the Challenges of Tertiary Amines and Ensuring Stability

Compounds containing tertiary amine moieties, such as this compound, can present specific challenges that may affect experimental reproducibility.

  • pH Sensitivity: The basicity of the tertiary amine can influence the compound's charge state and, consequently, its solubility and interaction with biological targets. It is crucial to control the pH of experimental buffers.

  • Potential for Oxidation: Tertiary amines can be susceptible to oxidation, leading to the formation of N-oxides or other degradation products.[8] This can be exacerbated by exposure to air, light, and certain metal ions. To mitigate this, it is advisable to:

    • Store stock solutions under an inert atmosphere (e.g., argon or nitrogen).

    • Use amber vials to protect from light.

    • Prepare fresh working solutions for each experiment.

  • Thermal Stability: High temperatures can lead to the degradation of amine-containing compounds.[8][9] When conducting experiments at elevated temperatures, it is important to assess the compound's stability under those conditions.

Conclusion: A Commitment to Rigor

References

  • Understanding the Chemistry: 4-Aminobenzamide's Properties and Synthesis. (URL: [Link])

  • Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine.
  • Keys for enabling optimum peptide CharaCterizations.
  • synthesis and characterization of novel sulfonamides derivatives of 4- (4-aminophenyl)morpholin-3-one and its antimicrobial activity. IJNRD. (URL: [Link])

  • Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. MDPI. (URL: [Link])

  • Synthesis of N-substituted peptide amides.
  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. ACS Publications. (URL: [Link])

  • Design, synthesis and biological evaluation of novel o-aminobenzamide derivatives as potential anti-gastric cancer agents in vitro and in vivo. PubMed. (URL: [Link])

  • Determination of nicotinamide and 4-aminobenzoic acid in pharmaceutical preparation by LC. PubMed. (URL: [Link])

  • Preparation method of p-aminobenzamide.
  • Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. PubMed Central. (URL: [Link])

  • Challenges and Breakthroughs in Selective Amide Activation. PubMed Central. (URL: [Link])

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI. (URL: [Link])

  • Continuous degradation of mixtures of 4-nitrobenzoate and 4-aminobenzoate by immobilized cells of Burkholderia cepacia strain PB4. PubMed. (URL: [Link])

  • Synthesis of N-Alkyl Amino Acids. Monash University. (URL: not available)
  • (PDF) Trends in Tragedy - An in-depth Study of Amine System Failures. ResearchGate. (URL: [Link])

  • Comparison of analytical techniques for the identification of bioactive compounds from natural products. PubMed Central. (URL: [Link])

  • (PDF) Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides/N-acetyl 4-amino-benzenesulfonamide Derivatives as Antimicrobial Agents. ResearchGate. (URL: [Link])

  • Effect of Various Parameters on the Thermal Stability and Corrosion of CO 2 -Loaded Tertiary Amine Blends. MDPI. (URL: [Link])

  • biological studies of 4-amino benzamide derived 1,2,3-triazole linked chalcone and its pyrazoline derivatives. ResearchGate. (URL: [Link])

  • BioAssays. PubChem. (URL: [Link])

  • Impact of Solvent on the Thermal Stability of Amines. PubMed Central. (URL: [Link])

  • A long lasting sunscreen controversy of 4-aminobenzoic acid and 4-dimethylaminobenzaldehyde derivatives resolved by ultrafast spectroscopy combined with density functional theoretical study. RSC Publishing. (URL: [Link])

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. (URL: not available)
  • Bioassays. NCATS Toolkit. (URL: [Link])

  • Solvent–Less Environmentally Benign Amino Ester, Amide, and Peptide Synthesis Enabled by Resonant Acoustic Mixing. ChemRxiv. (URL: [Link])

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Safety Operating Guide

Proper Disposal Procedures for 4-Amino-N-[3-(dimethylamino)propyl]benzamide

[1][2][3][4][5]

Executive Summary & Operational Directive

4-Amino-N-[3-(dimethylamino)propyl]benzamide is a pharmaceutical intermediate often used in the synthesis of benzamide-based drugs (e.g., structural analogs of metoclopramide). As an aromatic amine with a basic side chain, it presents specific handling challenges regarding pH sensitivity and aquatic toxicity.

Core Directive: This compound must never be disposed of via sanitary sewer systems. It requires segregation as a Non-Halogenated Organic Waste destined for high-temperature incineration. All handling protocols must account for its potential to form hazardous exothermic reactions with strong acids and oxidizers.

Chemical Profile & Hazard Identification

Understanding the physicochemical properties is the first step in safe disposal. This molecule contains two amine groups (a primary aniline and a tertiary aliphatic amine), making it significantly basic.

Table 1: Physicochemical Properties & GHS Hazards
PropertySpecificationOperational Implication
CAS Number 53461-08-8Use for waste manifesting and inventory tracking.
Molecular Formula C₁₂H₁₉N₃OHigh nitrogen content; suitable for fuel blending/incineration.
Physical State Solid (Powder/Crystalline)Dust generation is a primary inhalation risk during transfer.
Solubility Soluble in organic solvents; mod. water solubilitySpills can be cleaned with water/alcohol mixtures; runoff must be captured.
Acidity/Basicity Basic (Amine functionality)DO NOT MIX with concentrated acids in waste streams (exothermic).
GHS Classification Warning Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

Expert Insight: The presence of the dimethylamino group increases the lipophilicity compared to simple benzamides, potentially increasing skin absorption rates. Always wear nitrile gloves (minimum 0.11 mm thickness) when handling waste.

Waste Segregation & Pre-Disposal Handling[2][5][6][7]

Effective disposal begins at the bench. Improper segregation is the leading cause of waste rejection by disposal facilities.

Segregation Protocols
  • Incompatible Stream: Do not mix with Strong Oxidizers (e.g., Nitric acid, Peroxides) or Acid Chlorides . The reaction can generate toxic chloramines or excessive heat.

  • Compatible Stream: Segregate into Non-Halogenated Organic Waste containers.

  • Aqueous Mixtures: If the compound is dissolved in water/buffer, check the pH. If neutral (pH 6-8), it may still require collection as hazardous waste due to aquatic toxicity concerns common with aromatic amines.

Waste Stream Decision Tree

The following diagram outlines the logical flow for categorizing waste containing this compound.

Waste_Disposal_FlowStartWaste Generation(this compound)StatePhysical State?Start->StateSolidSolid / PowderState->SolidLiquidLiquid / SolutionState->LiquidNonHaloNon-HalogenatedOrganic WasteSolid->NonHalo Dissolve in solventOR Bag as SolidSolventSolvent Base?Liquid->SolventOrganicOrganic SolventSolvent->OrganicAqueousAqueous / BufferSolvent->AqueousHalogenContains Halogens?(DCM, Chloroform)Organic->HalogenAqCheckCheck Local Regs(Aquatic Toxicity)Aqueous->AqCheckHalogen->NonHaloNo (Preferred)HaloHalogenatedOrganic WasteHalogen->HaloYesAqWasteAqueous HazardousWasteAqCheck->AqWasteCollect (Do NOT Drain)

Figure 1: Waste stream categorization logic. Note that while solid waste is often packed into drums, small lab quantities are frequently dissolved in compatible solvents or double-bagged for incineration.

Detailed Disposal Procedures

Solid Waste (Pure Compound)
  • Containment: Transfer surplus solid into a screw-cap wide-mouth jar or high-density polyethylene (HDPE) container.

  • Labeling: Affix a hazardous waste label. Explicitly write: "Contains: this compound.[1] Hazard: Irritant, Basic Organic Amine."

  • Disposal Path: Designate for High-Temperature Incineration . This ensures complete destruction of the aromatic ring and amine groups, preventing environmental leaching.

Liquid Waste (Reaction Mixtures/Mother Liquor)
  • pH Adjustment: If the waste is acidic (e.g., after a workup), neutralize to pH 7–9 using Sodium Bicarbonate before adding to the organic waste container to prevent acid-catalyzed degradation or heat generation in the drum.

  • Solvent Compatibility: Ensure the waste container material (typically HDPE or Steel) is compatible with the solvent carrier (e.g., Methanol, Ethyl Acetate).

  • Volume Limit: Fill containers only to 90% capacity to allow for thermal expansion.

Empty Containers
  • Triple Rinse: Containers that held the pure substance must be triple-rinsed with a suitable solvent (e.g., Ethanol or Acetone) capable of dissolving the residue.

  • Rinsate Disposal: The rinsate must be treated as Hazardous Waste (see Section 4.2).

  • Defacing: Deface the original label and mark as "Empty" or "Trash" only after the triple-rinse verification.

Emergency Response: Spill Cleanup

In the event of a spill, immediate action is required to prevent exposure and tracking of the material.

Table 2: Spill Cleanup Protocol
StepActionTechnical Rationale
1. Isolate Evacuate immediate area; post signage.Prevents inhalation of dust and spread of contamination.
2.[2][3][4][5][6] PPE Don N95/P100 respirator, nitrile gloves, lab coat, goggles.Protects mucous membranes from irritation (H335, H319).
3. Contain Cover spill with damp paper towels or oil-dry pads.Damping is critical to prevent airborne dust formation during cleanup.
4. Clean Scoop material into a waste bag. Wipe area with dilute acetic acid (vinegar) followed by water.The amine is basic; dilute acid aids in solubilizing and lifting residue.
5. Verify Check surface pH or UV inspection (if applicable).Ensures no reactive residue remains.[7]

Regulatory Compliance (US Focus)

  • RCRA Status: While not explicitly listed as a P- or U-listed waste (unless specified under a generic category for specific industrial processes), it exhibits characteristics of toxicity and potential ignitability if in solvent. It should be managed as Hazardous Waste .

  • Clean Water Act: As an aromatic amine, discharge into waterways is strictly prohibited due to high chronic toxicity to aquatic life.

  • TSCA: Verify inventory status if producing or importing >100 kg/year .

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard (29 CFR 1910.1200).[7][8] United States Department of Labor.

Personal Protective Equipment (PPE) for Handling 4-amino-N-[3-(dimethylamino)propyl]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

Objective: To establish a self-validating safety protocol for the handling of 4-amino-N-[3-(dimethylamino)propyl]benzamide .

This compound is a functionalized benzamide intermediate characterized by two distinct reactive moieties: a primary aromatic amine and a basic tertiary aliphatic amine tail.[1] While specific toxicological data for this exact intermediate may be limited in public repositories, Read-Across Toxicology from structural analogs (e.g., Procainamide precursors, DMAPA-derived amides) dictates that we treat this substance as a Potential Skin Sensitizer and Severe Eye Irritant .

The "Why" Behind the Safety (Mechanism of Action)
  • Sensitization Risk: The N-[3-(dimethylamino)propyl] side chain is derived from 3-dimethylaminopropylamine (DMAPA), a known potent skin sensitizer.[1] Incomplete alkylation or metabolic breakdown can present sensitization risks similar to the parent amine.[1]

  • Basicity & Corrosivity: The tertiary amine tail renders the molecule basic.[1] Upon contact with mucous membranes (eyes/lungs), it can cause immediate irritation or damage (pH > 10 in aqueous solution).[1]

  • Systemic Toxicity: Substituted benzamides are often biologically active (e.g., anti-arrhythmic or prokinetic activity), implying potential systemic effects if absorbed.[1]

PPE Selection Matrix

This matrix is designed to create a barrier redundancy system.[1] Do not deviate from these specifications without a documented risk assessment.

Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection (Primary) Nitrile Gloves (High Grade) Min Thickness: 0.11 mm (4-5 mil)Provides excellent resistance to aliphatic amines and benzamide solids.[1] Latex is not recommended due to poor permeation resistance against amines.[1]
Hand Protection (Secondary) Silver Shield / Laminate (For spills or prolonged liquid contact)Required if handling stock solutions >10% or cleaning spills.[1] Laminates offer the broadest chemical resistance break-through time (>480 min).[1]
Ocular/Face Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient.[1] The basic nature of the amine tail poses a risk of corneal opacity.[1] Goggles seal against dust and vapors.[1]
Respiratory N95 / P100 Particulate Respirator (If outside Fume Hood)If handling powder outside a hood (not recommended), a P100 is required to prevent inhalation of sensitizing dusts.[1]
Body Tyvek® Lab Coat / Apron (Closed Front)Standard cotton coats absorb liquids and hold them against the skin.[1] Non-woven polyolefin (Tyvek) repels dust and splashes.[1]

Operational Protocol: The "Handling Cycle"

Logic Flow: Risk-Based Decision Tree

The following diagram illustrates the decision logic for selecting containment and PPE based on the state of matter.

PPE_Decision_Tree cluster_legend Legend Start Start: Assess Material State State Is material Solid or Liquid? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Quant_S Quantity > 100mg? Solid->Quant_S Quant_L Concentration > 1M? Liquid->Quant_L Hood Handling in Fume Hood (Standard PPE) Quant_S->Hood No HighExp High Exposure Risk (Double Glove + P100 + Apron) Quant_S->HighExp Yes Quant_L->Hood No Quant_L->HighExp Yes Safe Standard Control Danger Enhanced Control

Figure 1: Decision logic for escalating PPE based on physical state and quantity.

Step-by-Step Handling Procedure

1. Pre-Operation Setup (The "Clean" Zone)

  • Engineering Control: Verify Fume Hood face velocity is 0.3–0.5 m/s.

  • Static Control: Amine powders can be electrostatic.[1] Use an ionizing bar or anti-static gun if weighing <10 mg to prevent dispersal.[1]

  • Donning Sequence:

    • Wash hands.[1][2][3][4]

    • Don Tyvek Lab Coat .[1]

    • Don Nitrile Gloves (inspect for pinholes).[1]

    • Don Goggles .

    • Self-Validation: Check for exposed skin at wrists.[1] Tape cuffs if necessary.[1]

2. Synthesis & Manipulation (The "Hot" Zone)

  • Weighing: Always weigh inside the hood. If the balance is external, transfer the container inside a secondary sealed jar before moving.

  • Solvent Addition: When dissolving, add solvent slowly.[1] Amines can be exothermic upon protonation (acid addition).[1]

  • Spill Management:

    • Minor Spill (<5g/mL): Cover with absorbent pads.[1][5] Wipe with weak acid (e.g., dilute citric acid) to neutralize the basic amine, then soap and water.[1]

    • Major Spill: Evacuate area.[1][4][6] Use a respirator (ABEK type) for cleanup due to potential amine vapors.[1]

3. Decontamination & Doffing (The Exit)

  • Glove Removal: Use the "Beak Method" (pinch and pull) to ensure the exterior of the glove never touches the skin.

  • Hand Wash: Immediately wash hands with cool water and soap.[1] Note: Warm water opens pores, potentially increasing absorption of any residue.

Emergency Response & Decontamination Workflow

In the event of exposure, immediate action determines the clinical outcome. The amine functionality makes this compound "sticky" to cell membranes.[1]

Decon_Workflow Exposure Exposure Event Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Inhal Inhalation Exposure->Inhal Flush_S Flush 15 min (Soap + Water) Skin->Flush_S Flush_E Eyewash 15 min (Hold Eyelids Open) Eye->Flush_E FreshAir Move to Fresh Air (Support Breathing) Inhal->FreshAir Medical Seek Medical Attention (Bring SDS) Flush_S->Medical Flush_E->Medical FreshAir->Medical

Figure 2: Immediate emergency response workflow for different exposure routes.[1]

Waste Disposal & Inactivation

Crucial Rule: Do NOT mix this waste with oxidizing agents (e.g., nitric acid, peroxides).[1] Amines + Oxidizers = Fire/Explosion Risk.[1]

Waste StreamClassificationDisposal Method
Solid Waste Hazardous Chemical WasteDouble-bag in polyethylene.[1] Label "Toxic/Irritant Solid - Benzamide Derivative".[1]
Liquid Waste Basic Organic WasteSegregate into "Basic/Amine" waste container.[1] Do not mix with acidic waste streams to prevent heat generation.[1]
Contaminated PPE Hazardous DebrisTreat gloves and wipes as solid chemical waste.[1] Do not dispose of in regular trash.

References

  • PubChem. (n.d.).[1] Compound Summary: 4-amino-N-[3-(diethylamino)propyl]benzamide (Structural Analog).[1] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]

  • ECHA (European Chemicals Agency). (n.d.).[1] Registration Dossier: 3-aminopropyldimethylamine (DMAPA).[1] (Source of sensitization data for the side chain). Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132).[1] United States Department of Labor.[1] Retrieved October 26, 2023, from [Link]

Sources

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